Iodocyclopentane
説明
Structure
3D Structure
特性
IUPAC Name |
iodocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEBAZIVZVIQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061775 | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1556-18-9 | |
| Record name | Iodocyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodocyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentane, iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocyclopentane (C₅H₉I) is a halogenated cycloalkane that serves as a valuable intermediate in organic synthesis. Its utility is primarily derived from the reactivity of the carbon-iodine bond, which allows for the introduction of the cyclopentyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its characteristic spectroscopic data. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Physical Properties of this compound
This compound is a colorless to pale yellow liquid at room temperature. It is generally considered to be insoluble in water but soluble in common organic solvents.[1] It is often supplied with copper as a stabilizer to prevent degradation, as the compound can be light-sensitive.[2]
A summary of the key physical properties of this compound is presented in Table 1. It is important to note a significant discrepancy in the reported melting point in some sources; while most describe it as a liquid at ambient temperatures, at least one source reports a melting point of 166.5°C, which is likely an error.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉I | [2][3] |
| Molecular Weight | 196.03 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.695 g/mL at 25 °C | [2] |
| Boiling Point | 77 °C at 45 mmHg | [2] |
| Refractive Index | n20/D 1.549 | [2] |
| Flash Point | 125 °F (52 °C) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Stability | Light sensitive; often stabilized with copper | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the nature of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism. This involves a backside attack by a nucleophile, leading to the displacement of the iodide ion and the formation of a new bond with the cyclopentyl ring. The concerted nature of this mechanism results in an inversion of stereochemistry if the carbon atom were chiral.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form cyclopentene. This process involves the abstraction of a proton from a carbon atom adjacent to the carbon bearing the iodine, followed by the departure of the iodide ion.
Formation of Grignard Reagents
This compound can be used to prepare the corresponding Grignard reagent, cyclopentylmagnesium iodide, by reacting it with magnesium metal in an ethereal solvent. This organometallic reagent is a powerful nucleophile and a strong base, widely used in organic synthesis for the formation of carbon-carbon bonds.
Spectroscopic Data
The structure of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the characteristic data obtained from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.4 | Multiplet | CH-I |
| ~2.1 - 1.5 | Multiplet | CH₂ |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's field strength.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~35 | CH-I |
| ~33 | CH₂ |
| ~24 | CH₂ |
Note: The chemical shifts are approximate and can be influenced by the solvent.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1450 | Medium | CH₂ bend |
| ~600 - 500 | Strong | C-I stretch |
Table 5: Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 196 | Molecular ion [M]⁺ |
| 69 | [C₅H₉]⁺ (loss of I) |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in cyclopentanol.
Synthesis of this compound from Cyclopentanol
This procedure outlines the conversion of cyclopentanol to this compound using an iodinating agent, such as hydroiodic acid.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Cyclopentanol
-
Concentrated hydroiodic acid (or a mixture of potassium iodide and phosphoric acid)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclopentanol and concentrated hydroiodic acid. If generating HI in situ, a mixture of potassium iodide and phosphoric acid can be used.
-
Reaction: Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Extraction: Add diethyl ether to the separatory funnel and shake to extract the product into the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis and key reactions of this compound.
Caption: Synthesis of this compound from Cyclopentanol.
Caption: Key Reactions of this compound.
References
An In-Depth Technical Guide to the Synthesis of Iodocyclopentane from Cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of iodocyclopentane from cyclopentanol. This compound is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical agents and other complex organic molecules. This document details the most effective and commonly employed synthetic routes, offering complete experimental protocols, quantitative data analysis, and mechanistic insights.
Introduction
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic chemistry. The hydroxyl group of an alcohol is a poor leaving group, and its conversion to an iodide enhances the substrate's reactivity towards nucleophilic substitution and other transformations. This guide focuses on two principal, high-yielding methods for the synthesis of this compound from cyclopentanol: the Appel reaction using triphenylphosphine and iodine, and a two-step sequence involving the formation of a cyclopentyl tosylate intermediate followed by a Finkelstein reaction.
Reaction Pathways and Mechanisms
The conversion of cyclopentanol to this compound can be achieved through different mechanistic pathways. The choice of reagents dictates the reaction mechanism, which in turn affects the reaction conditions and potential side products.
Appel Reaction Mechanism
The Appel reaction provides a direct, one-pot conversion of alcohols to alkyl iodides. The reaction of triphenylphosphine (PPh₃) with iodine (I₂) forms a phosphonium iodide intermediate. The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, yielding the desired alkyl iodide and triphenylphosphine oxide as a byproduct.
An In-Depth Technical Guide to Iodocyclopentane for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, properties, and applications of iodocyclopentane, a key building block in modern medicinal chemistry. This guide provides detailed experimental protocols and explores its role in the development of novel therapeutics.
This compound, a halogenated cycloalkane, has emerged as a valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique structural and reactive properties make it an ideal precursor for the introduction of the cyclopentyl moiety into complex molecular architectures. The cyclopentyl group is a prevalent structural motif in a wide array of biologically active molecules, where it can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and modulate the overall physicochemical characteristics of a drug candidate. This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound, complete with detailed experimental methodologies.
Core Properties and Data
This compound is a colorless to light-yellow liquid with the chemical formula C₅H₉I. Below is a summary of its key quantitative data.
| Property | Value |
| CAS Number | 1556-18-9[1][2][3][4][5][6][7] |
| Molecular Weight | 196.03 g/mol [3][4][5][8] |
| Molecular Formula | C₅H₉I[1][2][3][4][5] |
| Boiling Point | 77 °C at 45 mmHg[1][9] |
| Density | 1.695 g/mL at 25 °C[1] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. Two common and effective methods involve the iodination of cyclopentanol using triphenylphosphine and iodine, and the direct iodination of cyclopentane.
Experimental Protocol 1: Synthesis from Cyclopentanol
This method, a variation of the Appel reaction, provides a reliable route to this compound from the corresponding alcohol.
Reaction:
Cyclopentanol + I₂ + PPh₃ → this compound + PPh₃O + HI
Materials:
-
Cyclopentanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.0 equivalent) and triphenylphosphine (1.5 - 2.0 equivalents) dissolved in anhydrous dichloromethane.[10]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of iodine (1.5 - 2.0 equivalents) and imidazole (2.0 - 3.0 equivalents) in anhydrous dichloromethane.[10]
-
Slowly add the iodine-imidazole solution to the cooled cyclopentanol-triphenylphosphine mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water, and finally brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure to yield the final product.
Experimental Protocol 2: Synthesis from Cyclopentane
A direct iodination of cyclopentane can be achieved with high efficiency using iodoform in the presence of a base.
Reaction:
Cyclopentane + CHI₃ + NaOH → this compound
Materials:
-
Cyclopentane
-
Iodoform (CHI₃)
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
Procedure:
-
In a round-bottom flask, combine cyclopentane (1.0 equivalent), iodoform (1.2 equivalents), and a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of a phase-transfer catalyst if desired to improve reaction rates.
-
Stir the biphasic mixture vigorously at 25 °C for 16 hours. A 92% yield has been reported under these conditions.
-
After the reaction period, dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Applications in Drug Development and Synthesis of Bioactive Molecules
This compound serves as a crucial precursor in the synthesis of various pharmaceutical agents, most notably in the creation of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a cyclopentane ring in place of the furanose sugar moiety. This structural modification often imparts enhanced metabolic stability and can lead to potent antiviral and anticancer activities.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
A common transformation of this compound is its conversion to cyclopentyl azide via a nucleophilic substitution reaction. Cyclopentyl azide is a versatile intermediate that can be further elaborated, for instance, through click chemistry or reduction to an amine.
Reaction:
This compound + NaN₃ → Cyclopentyl azide + NaI
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium iodide (NaI), catalytic amount
-
Diethyl ether
-
Water
Procedure:
-
Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (2.0 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents) to the solution.[11]
-
Heat the reaction mixture to 60 °C and stir for 12 hours.[11] Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase with diethyl ether (3 x volumes).[11]
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure to obtain cyclopentyl azide. Note: Do not heat the azide product to high temperatures.
Signaling Pathways and Experimental Workflows
The synthesis of complex molecules often involves multi-step reaction sequences. The following diagram illustrates a generalized workflow for the synthesis of a carbocyclic nucleoside analogue starting from cyclopentanol, where this compound is a key intermediate.
Caption: Synthetic workflow for a carbocyclic nucleoside analogue.
The following diagram illustrates the logical relationship in a typical nucleophilic substitution (SN2) reaction involving this compound.
Caption: SN2 reaction mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 6. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radical cyclization - Wikipedia [en.wikipedia.org]
- 9. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Analysis of Iodocyclopentane
This guide provides a comprehensive overview of the key spectroscopic data for iodocyclopentane (C₅H₉I), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.3 | Multiplet | CH-I (Methine proton) |
| ~2.1 | Multiplet | CH₂ (Methylene protons adjacent to CH-I) |
| ~1.8 | Multiplet | CH₂ (Methylene protons) |
| ~1.6 | Multiplet | CH₂ (Methylene protons) |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~30-35 | C-I (Carbon attached to Iodine) |
| ~35-40 | CH₂ (Carbons adjacent to C-I) |
| ~25-30 | CH₂ (Remaining ring carbons) |
Note: A definitive peak list for the ¹³C NMR of this compound is not consistently reported in public repositories. The chemical shifts are estimated based on known substituent effects of iodine on a cyclopentyl ring.
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~2950-2850 | Strong | C-H Stretch (alkane) |
| ~1450 | Medium | C-H Bend (scissoring) |
| ~1180 | Medium-Weak | C-C Stretch |
| ~650-500 | Strong | C-I Stretch |
Note: The IR spectrum is characterized by strong alkane C-H stretching and a prominent C-I stretching absorption in the fingerprint region.[1]
Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 196 | Low | [C₅H₉I]⁺ (Molecular Ion) |
| 69 | 100 | [C₅H₉]⁺ (Cyclopentyl cation) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | Medium | [C₃H₃]⁺ |
| 27 | Medium | [C₂H₃]⁺ |
Note: The mass spectrum is dominated by the cyclopentyl cation (m/z 69) resulting from the loss of the iodine radical.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent standard operating procedures for the analysis of liquid haloalkanes.
2.1 NMR Spectroscopy (¹H and ¹³C)
A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in a deuterated solvent (e.g., CDCl₃) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is then placed in the NMR spectrometer.
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which is generally higher for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
2.2 Infrared (IR) Spectroscopy
For a neat liquid sample like this compound, Attenuated Total Reflectance (ATR) or transmission through a capillary cell are common techniques.[2]
-
ATR-FTIR: A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected after ensuring good contact between the sample and the crystal. After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone).
-
Capillary Cell (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.
A background spectrum of the empty accessory is recorded prior to the sample measurement to subtract atmospheric and instrumental interferences. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
2.3 Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of volatile, low molecular weight compounds like this compound. The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
References
An In-Depth Technical Guide to the Stability of Iodocyclopentane at Room Temperature
Introduction
Iodocyclopentane (C₅H₉I) is a halogenated organic compound widely utilized as a reagent and building block in organic synthesis. Its utility in nucleophilic substitutions, coupling reactions, and the formation of Grignard reagents makes it a valuable tool for researchers in medicinal chemistry and materials science.[1][2] However, the inherent reactivity of the carbon-iodine (C-I) bond raises critical questions about its stability under typical laboratory conditions. This technical guide provides a comprehensive overview of the stability of this compound at room temperature, detailing its degradation pathways, influencing factors, and recommended handling procedures. It also outlines robust experimental protocols for researchers seeking to quantify its stability profile for specific applications.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at ambient temperatures.[1][3] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior.
| Property | Value | Reference(s) |
| CAS Number | 1556-18-9 | [4] |
| Molecular Formula | C₅H₉I | [4] |
| Molecular Weight | 196.03 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 166-167 °C (at 760 mmHg); 77 °C (at 45 mmHg) | [5] |
| Density | 1.695 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.549 | [5] |
| Flash Point | 59 °C (138 °F) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | N/A |
Stability Profile at Room Temperature
While generally considered "relatively stable under standard conditions," the stability of this compound is significantly influenced by external factors, primarily light and heat.[1] Safety Data Sheets (SDS) consistently categorize the compound as "light sensitive" and recommend storage under refrigeration and protection from light.[5]
Key Factors Influencing Stability
The stability of this compound is a function of several environmental and chemical factors. Understanding these variables is crucial for its proper storage and use.
-
Light (Photostability): This is the most significant factor affecting the stability of this compound at room temperature. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon absorption of ultraviolet (UV) or even visible light, initiating radical degradation pathways.[3][6] This photolytic degradation is the primary reason for the discoloration (turning yellow or brown due to the formation of I₂) and decomposition of the compound.
-
Heat (Thermal Stability): this compound is metastable at room temperature but will undergo thermal decomposition at elevated temperatures.[7] While significant thermal decomposition requires temperatures well above ambient conditions, prolonged exposure to moderate heat can accelerate degradation, especially in the presence of impurities.[8]
-
Chemical Incompatibilities: Contact with strong oxidizing agents or strong bases can lead to rapid decomposition.[5]
-
Presence of Stabilizers: Commercial preparations of this compound are almost always stabilized with copper metal (often as a chip or powder).[5] Copper acts as a scavenger for iodine (I₂) and potentially hydrogen iodide (HI) or radical species that form during decomposition, thereby inhibiting further degradation pathways.[9][10]
Caption: Factors promoting and inhibiting the degradation of this compound.
Decomposition Pathways
The primary degradation mechanism for this compound, whether initiated by light (photolysis) or heat (thermolysis), is the homolytic cleavage of the C-I bond. This process generates a cyclopentyl radical and an iodine radical, which can then participate in a variety of secondary reactions.
Primary Decomposition Step: C₅H₉I + Energy (hν or Δ) → C₅H₉• + I•
Secondary Reactions:
-
Iodine Formation: 2I• → I₂ (This causes the characteristic yellow/brown discoloration)
-
Dimerization: 2C₅H₉• → C₁₀H₁₈ (Bicyclopentyl)
-
Hydrogen Abstraction: The cyclopentyl radical can abstract a hydrogen atom from another molecule (e.g., solvent, another this compound molecule) to form cyclopentane.
-
Formation of Hydrogen Iodide (HI): Radicals can react to form HI, which is a strong acid and can catalyze further decomposition.
Caption: Homolytic cleavage and subsequent radical reactions.
Quantitative Stability Data
A review of publicly available literature and safety data sheets did not yield specific quantitative kinetic data (e.g., decomposition rate constants, half-life) for this compound at room temperature. Such data typically requires dedicated experimental stability studies. The table below summarizes the qualitative stability information derived from available sources.
| Condition | Observation | Implication | Reference(s) |
| Ambient Temp (20-25°C), Dark | Stable for extended periods, especially with stabilizer | Suitable for short-term benchtop use if protected from light | [5] |
| Refrigerated (2-8°C), Dark | Recommended long-term storage condition | Optimal for preserving purity and preventing degradation | [5] |
| Exposure to Light (UV/Ambient) | Rapid discoloration (yellow to brown); decomposition | Highly photolabile; must be handled in amber vials or with light protection | [5] |
| Elevated Temperature (>40°C) | Increased rate of decomposition | Avoid exposure to heat sources | [7] |
| Presence of Strong Bases/Oxidizers | Rapid decomposition | Chemically incompatible; avoid contact | [5] |
Experimental Protocols for Stability Assessment
For applications requiring a precise understanding of stability, forced degradation and isothermal stability studies are recommended. These protocols are designed to identify degradants and quantify the rate of degradation under controlled conditions.
Protocol 1: Forced Degradation (Stress Testing)
This study exposes this compound to harsh conditions to rapidly identify potential degradation products and validate the specificity of the analytical method.[11][12]
Objective: To identify degradation pathways and products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl, store at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH, store at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Stress: Store solution and solid sample at 80°C for 48 hours.
-
Photolytic Stress: Expose solution and solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]
-
-
Control Samples: Store protected samples (wrapped in foil) at refrigerated conditions for each stress condition.
-
Analysis: Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS), to separate and identify the parent compound and any degradants.[11][14]
Caption: Experimental workflow for stress testing of this compound.
Protocol 2: Isothermal Stability Study
This study quantifies the rate of degradation under defined room temperature conditions over time.[15]
Objective: To determine the degradation kinetics and shelf-life at room temperature.
Methodology:
-
Sample Preparation: Place aliquots of neat, stabilized this compound into amber glass vials with inert caps.
-
Storage Conditions: Store vials in a calibrated stability chamber at 25°C / 60% Relative Humidity (RH).
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., T=0, 1, 3, 6, 9, 12 months).
-
Analysis: At each time point, assay the sample for purity and degradant levels using a validated, stability-indicating HPLC or GC method.
-
Data Evaluation: Plot the concentration of this compound versus time. Use this data to determine the order of the degradation reaction and calculate the rate constant (k) and half-life (t₁/₂).
Caption: Workflow for quantifying stability at room temperature.
Conclusion and Recommendations
This compound exhibits limited stability at room temperature, primarily due to its high sensitivity to light. The weak carbon-iodine bond is susceptible to homolytic cleavage, initiating radical-based decomposition that results in discoloration and loss of purity. For laboratory use and storage, the following recommendations are critical:
-
Storage: Always store this compound under refrigerated conditions (2-8°C) in amber, tightly sealed containers to protect from both light and moisture.
-
Handling: During use, minimize exposure to ambient light. Use amber glassware or wrap containers in aluminum foil. Avoid contact with strong bases and oxidizing agents.
-
Purity: Use stabilized grades of this compound containing copper for most applications, as the stabilizer significantly inhibits decomposition. For sensitive reactions where copper may interfere, freshly purify the compound and use it immediately.
For researchers in drug development and process chemistry, conducting dedicated stability studies is essential to define appropriate handling procedures and ensure the integrity of the material throughout its lifecycle.
References
- 1. Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97%, stab. with copper | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. williamblythe.com [williamblythe.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. usp.org [usp.org]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. ijmr.net.in [ijmr.net.in]
- 15. fda.gov [fda.gov]
An In-depth Technical Guide to the Synthesis of Iodocyclopentane: Common Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common starting materials and synthetic routes for the preparation of iodocyclopentane, a valuable building block in organic synthesis and drug development. This document details key experimental protocols, presents comparative quantitative data, and illustrates reaction pathways to assist researchers in selecting the most suitable methodology for their specific applications.
Synthesis from Cyclopentanol
The conversion of cyclopentanol to this compound is a common and efficient approach, typically proceeding via nucleophilic substitution. Two primary methods are highlighted: the Appel reaction and the use of phosphorus and iodine.
Appel Reaction: Using Triphenylphosphine and Iodine
The Appel reaction provides a mild and effective method for the conversion of alcohols to alkyl iodides with inversion of stereochemistry, proceeding through an S_N2 mechanism.[1] The reaction involves the use of triphenylphosphine (PPh₃) and iodine (I₂), often with the addition of imidazole to facilitate the reaction.[1][2]
-
To a solution of triphenylphosphine (2.0 eq.) in dichloromethane (10 vol) at 0 °C, add iodine (2.0 eq.) and imidazole (3.0 eq.).
-
Stir the mixture at 0 °C until the color of iodine disappears.
-
Add a solution of cyclopentanol (1.0 eq.) in dichloromethane (10 vol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Upon completion, as monitored by TLC, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate successively with a saturated aqueous solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Caption: Mechanism of the Appel reaction for this compound synthesis.
Using Red Phosphorus and Iodine
A classic method for the synthesis of alkyl iodides from alcohols involves the use of red phosphorus and iodine, which in situ generate phosphorus triiodide (PI₃).
Caution: This reaction can be vigorous and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus (1.1 eq.).
-
Add cyclopentanol (1.0 eq.) to the flask.
-
Slowly add iodine (1.5 eq.) portion-wise to the mixture with cooling to control the initial exothermic reaction.
-
After the initial reaction subsides, heat the mixture gently under reflux for several hours until the reaction is complete.
-
Distill the crude this compound directly from the reaction mixture.
-
Wash the distillate with water, a dilute solution of sodium thiosulfate to remove excess iodine, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.
Synthesis from Cyclopentene
The addition of hydrogen iodide (HI) across the double bond of cyclopentene is a direct method to produce this compound. This reaction follows Markovnikov's rule, although for a symmetrical alkene like cyclopentene, this is not a factor in the regioselectivity. The mechanism involves the formation of a carbocation intermediate.[3][4]
Experimental Protocol[5]
-
Prepare a solution of aluminum triiodide (10 mmol) in acetonitrile (10 cm³).
-
To this solution, add water (5 mmol) to generate hydrogen iodide in situ.
-
Add cyclopentene (8 mmol) to the reaction mixture.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Concentrate the mixture under reduced pressure and pour it into water (30 cm³).
-
Extract the product with diethyl ether.
-
Wash the organic extract with a 20% aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield this compound.
Caption: Mechanism of electrophilic addition of HI to cyclopentene.
Synthesis from Bromocyclopentane (Finkelstein Reaction)
The Finkelstein reaction is a classic S_N2 reaction that allows for the conversion of an alkyl bromide or chloride to the corresponding iodide.[5][6] The reaction is typically carried out using sodium iodide in acetone, where the lower solubility of the resulting sodium bromide or chloride drives the equilibrium towards the product.[7][8]
Experimental Protocol[7]
-
Dissolve bromocyclopentane (1.0 eq.) in dry acetone.
-
Add a solution of sodium iodide (1.5 eq.) in dry acetone to the bromocyclopentane solution.
-
Heat the reaction mixture under reflux for several hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide.
-
Remove the acetone from the filtrate by distillation.
-
Dissolve the residue in diethyl ether and wash with water and a dilute solution of sodium thiosulfate.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain this compound.
Caption: SN2 mechanism of the Finkelstein reaction.
Synthesis from Cyclopentane
Direct iodination of alkanes is generally challenging due to the low reactivity of C-H bonds and the reversibility of the reaction.[9][10] However, specific methods have been developed to achieve this transformation. One notable method involves the use of iodoform as the iodine source.[11]
Experimental Protocol[12]
-
In a suitable reaction vessel, combine cyclopentane (1.0 eq.), iodoform (CHI₃), and sodium hydroxide.
-
Stir the reaction mixture at 25 °C for 16 hours.
-
After the reaction period, work up the mixture by adding water and extracting with an organic solvent such as diethyl ether.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate to obtain the crude product.
-
Purify the this compound by distillation. This method has been reported to yield up to 92% of this compound.[11]
Caption: General mechanism for free-radical iodination of cyclopentane.
Data Summary
The following table summarizes the quantitative data for the described synthetic methods for producing this compound.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cyclopentanol | PPh₃, I₂, Imidazole | Dichloromethane | 0 to RT | 16 h | High (typical) | [2] |
| Cyclopentanol | Red P, I₂ | Neat | Reflux | Several hours | Good (typical) | General Method |
| Cyclopentene | AlI₃, H₂O | Acetonitrile | RT | 1 h | High (typical) | [12] |
| Bromocyclopentane | NaI | Acetone | Reflux | Several hours | High (typical) | [6] |
| Cyclopentane | CHI₃, NaOH | Neat | 25 | 16 h | 92 | [11] |
Conclusion
The synthesis of this compound can be effectively achieved from several common starting materials, each with its own advantages and considerations. The choice of synthetic route will depend on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the tolerance of other functional groups in the substrate. The methods presented in this guide, from the classic Finkelstein and Appel reactions to the direct iodination of cyclopentane, provide a robust toolkit for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. byjus.com [byjus.com]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Reactivity of Iodocyclopentane with Common Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of iodocyclopentane with a range of common nucleophiles. This compound, as a secondary alkyl iodide, serves as a versatile substrate in nucleophilic substitution and elimination reactions, which are fundamental transformations in organic synthesis and crucial for the construction of novel pharmaceutical agents. This document details the mechanistic pathways, influencing factors, and expected product distributions, supported by illustrative tables, representative experimental protocols, and mechanistic diagrams.
Core Principles of this compound Reactivity
This compound's reactivity is primarily governed by the competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The outcome of its reaction with a nucleophile is dictated by several key factors: the nature of the nucleophile, the solvent, the temperature, and the steric environment of the substrate.
Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the relatively weak carbon-iodine bond. This inherent property facilitates both substitution and elimination reactions.
Substrate Structure: As a secondary alkyl halide, this compound is susceptible to both SN2 and E2 reactions. Steric hindrance around the electrophilic carbon is moderate, allowing for backside attack by nucleophiles in SN2 reactions, while also being conducive to the formation of a stable carbocation intermediate in SN1 reactions under appropriate conditions. The presence of β-hydrogens allows for E2 elimination.
Reaction Mechanisms and Influencing Factors
The interplay of various factors determines the predominant reaction mechanism.
Nucleophilic Substitution (SN1 and SN2)
-
SN2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where a strong nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, SN2 reactions are favored by strong, weakly basic nucleophiles and polar aprotic solvents.[1]
-
SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles.
Elimination (E1 and E2)
-
E2 (Bimolecular Elimination): This is a single-step, concerted mechanism where a strong base removes a β-hydrogen, leading to the formation of a double bond and the simultaneous departure of the leaving group. The rate is dependent on the concentration of both the substrate and the base. Strong, bulky bases favor E2 reactions.[2][3]
-
E1 (Unimolecular Elimination): This is a two-step mechanism that proceeds through a carbocation intermediate, similar to the SN1 pathway. E1 reactions are often in competition with SN1 reactions and are favored by high temperatures and the use of weak bases.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively available in the literature, the following tables summarize the expected reactivity and product outcomes based on established principles for secondary alkyl halides.
Table 1: Expected Predominant Reaction Pathways for this compound with Common Nucleophiles
| Nucleophile/Base | Nucleophile Strength | Base Strength | Expected Major Product(s) | Predominant Mechanism(s) |
| I⁻, Br⁻, Cl⁻, RS⁻, N₃⁻, CN⁻ | Strong | Weak | Cyclopentyl-Nu | SN2 |
| H₂O, ROH | Weak | Weak | Cyclopentanol/Cyclopentyl ether, Cyclopentene | SN1, E1 |
| OH⁻, RO⁻ | Strong | Strong | Cyclopentene, Methoxycyclopentane | E2, SN2 |
| t-BuO⁻ | Weak | Strong, Bulky | Cyclopentene | E2 |
| RCOO⁻ | Moderate | Moderate | Cyclopentyl ester | SN2 |
| NH₃, RNH₂ | Moderate | Moderate | Cyclopentylamine | SN2 |
Table 2: Influence of Reaction Conditions on Product Distribution
| Condition | Favoring SN2 | Favoring SN1 | Favoring E2 | Favoring E1 |
| Nucleophile/Base | Strong, weakly basic | Weak | Strong, bulky | Weak |
| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Polar protic (e.g., H₂O, EtOH) | Polar protic (e.g., EtOH) | Polar protic (e.g., H₂O, EtOH) |
| Temperature | Low | Low | High | High |
| Substrate Conc. | High | Low | High | Low |
| Nucleophile Conc. | High | Low | High | Low |
Experimental Protocols
The following are representative experimental protocols for key reactions of this compound.
SN2 Reaction: Synthesis of Cyclopentyl Azide
Objective: To synthesize cyclopentyl azide from this compound via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
E2 Reaction: Synthesis of Cyclopentene
Objective: To synthesize cyclopentene from this compound via an E2 elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Pentane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.
-
Cool the solution in an ice bath and add a solution of this compound (1.0 eq) in tert-butanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by GC-MS for the formation of cyclopentene.
-
Quench the reaction by adding water.
-
Extract the mixture with pentane (3 x 30 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill to isolate the volatile cyclopentene.
Visualizations of Reaction Pathways and Workflows
Reaction Mechanisms
References
Potential Research Applications of Iodocyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocyclopentane, a halogenated cycloalkane, is a versatile and reactive building block with significant potential in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and a variety of carbon-carbon bond-forming cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and potential research directions for this compound. Detailed experimental protocols for representative reactions and quantitative data are presented to facilitate its use in the laboratory. Furthermore, this guide explores its emerging role in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.
Introduction
This compound (C₅H₉I) is a cyclic alkyl iodide that serves as a valuable synthon for the introduction of the cyclopentyl moiety into organic molecules. The cyclopentane ring is a common structural motif in a wide range of biologically active compounds, including prostaglandins and carbocyclic nucleosides.[1] The presence of the iodine atom provides a reactive handle for a diverse array of chemical transformations, making this compound a key intermediate in the synthesis of complex molecular architectures. This guide aims to provide researchers with a detailed understanding of the properties and reactivity of this compound, empowering its application in innovative research and development projects.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in research. The key properties of this compound are summarized in the tables below.[2][3][4][5][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉I | [3][8] |
| Molecular Weight | 196.03 g/mol | [3][8] |
| CAS Number | 1556-18-9 | [3][8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Density | 1.695 g/mL at 25 °C | [3][9] |
| Boiling Point | 77 °C at 45 mmHg | [3][9] |
| Refractive Index (n20/D) | 1.549 | [3][9] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [3] |
| Solubility | Insoluble in water | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR | Data available in public databases. | [2][10] |
| ¹³C NMR | Data available in public databases. | [2] |
| Mass Spectrometry (GC-MS) | Data available in public databases. | [2] |
| Infrared (IR) Spectroscopy | Data available in public databases. | [2][11][12] |
Core Synthetic Applications
The reactivity of the carbon-iodine bond is the cornerstone of this compound's utility in organic synthesis. This section details its application in fundamental reaction types.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the cyclopentyl ring. The iodide ion is an excellent leaving group, facilitating these transformations under relatively mild conditions.
Common nucleophiles include:
-
Azides (N₃⁻): For the synthesis of cyclopentyl azides, which can be further reduced to cyclopentylamines or used in click chemistry.
-
Cyanides (CN⁻): To form cyclopentanecarbonitrile, a precursor to cyclopentanecarboxylic acid and other derivatives.
-
Hydroxides (OH⁻): Leading to the formation of cyclopentanol.
-
Alkoxides (RO⁻): For the synthesis of cyclopentyl ethers.
-
Thiolates (RS⁻): To prepare cyclopentyl thioethers.
Caption: Generalized workflow for the Sₙ2 reaction of this compound.
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These reactions are fundamental in the construction of complex organic molecules.
The Suzuki-Miyaura coupling reaction of this compound with organoboron compounds (boronic acids or esters) provides a powerful method for the synthesis of aryl- or vinyl-substituted cyclopentanes.
Caption: Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling allows for the reaction of this compound with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to yield cyclopentyl-substituted alkynes. These products are versatile intermediates for further transformations.
The Heck reaction couples this compound with alkenes in the presence of a palladium catalyst and a base to form substituted cyclopentyl alkenes. This reaction is a valuable tool for the construction of more complex carbon skeletons.
Organometallic Reagent Formation
This compound can be used to prepare organometallic reagents, such as Grignard and organolithium reagents, which are powerful nucleophiles for carbon-carbon bond formation.
-
Grignard Reagent: Reaction with magnesium metal in an ether solvent yields cyclopentylmagnesium iodide. This reagent readily reacts with electrophiles like aldehydes, ketones, and esters.[12][13][14]
-
Organolithium Reagent: While less common than Grignard formation, organolithium reagents can be prepared and used in similar synthetic applications.
Other important reactions involving this compound include the Barbier reaction[8][9][15][16][17][18][19][20] and the Wurtz coupling.[1][17][21][22][23][24]
Applications in Drug Discovery and Natural Product Synthesis
The cyclopentane motif is a key structural feature in numerous biologically active molecules. This compound serves as a crucial starting material or intermediate in the synthesis of these complex targets.
Synthesis of a Positive Allosteric Modulator (PAM) of mGluR2
This compound has been utilized in the synthesis of orally active positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype-2 (mGluR2).[9][25] These compounds have shown potential in the treatment of cocaine addiction. The synthesis involves the alkylation of 3-methoxyphenethylamine with this compound as a key step to introduce the cyclopentyl group.
Caption: Synthetic workflow for an mGluR2 PAM utilizing this compound.
Synthesis of Carbocyclic Nucleosides
Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral and anticancer agents.[5][13][16][18][26][27][28][] this compound and its derivatives can serve as precursors to the carbocyclic core of these molecules. The synthesis often involves the coupling of a functionalized cyclopentyl moiety with a nucleobase.
Total Synthesis of Natural Products
This compound derivatives have been employed as key intermediates in the total synthesis of complex natural products. For instance, in some synthetic routes towards (+)-Brefeldin A, a macrolide with potent antiviral and antitumor properties, functionalized cyclopentane intermediates derived from precursors like this compound are utilized.[2][3][4][15][24][30]
Applications in Materials Science and Polymer Chemistry
While the direct application of this compound in materials science and polymer chemistry is not extensively documented, its potential can be inferred from related chemistries.
-
Monomer Synthesis: this compound can be a precursor for the synthesis of functionalized cyclopentene monomers. These monomers can then undergo Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with tailored properties.[2][3]
-
Chain Transfer Agent: Alkyl iodides can act as chain transfer agents in certain polymerization techniques, such as iodine-transfer polymerization (ITP), a type of reversible deactivation radical polymerization.[][31][32] Although specific studies with this compound are scarce, its C-I bond suggests potential utility in controlling polymer molecular weight and architecture.
-
Surface Functionalization: The reactivity of this compound could be exploited for the functionalization of surfaces by attaching cyclopentyl groups through nucleophilic substitution or cross-coupling reactions.
Experimental Protocols
The following are representative, detailed protocols for key reactions involving alkyl iodides, which can be adapted for use with this compound.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid, potassium carbonate, and a magnetic stir bar.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Nucleophilic Substitution with Sodium Azide
This protocol describes the synthesis of cyclopentyl azide from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully concentrate the solvent under reduced pressure (Note: cyclopentyl azide can be explosive and should be handled with care).
-
The crude product can often be used without further purification.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined reactivity in nucleophilic substitution and cross-coupling reactions makes it an indispensable tool for the introduction of the cyclopentyl moiety. The applications of this compound in the synthesis of medicinally relevant compounds, such as mGluR2 PAMs and carbocyclic nucleosides, underscore its importance in drug discovery. While its role in materials science is less explored, the potential for its use in the synthesis of novel polymers and functional materials remains a promising area for future research. This guide provides a solid foundation for researchers to explore and exploit the full synthetic potential of this compound.
References
- 1. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of end-functional polyethylene precursors and comb copolymers by cyclopentene ROMP with regioselective chain transfer [morressier.com]
- 4. Total synthesis of (+)-brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Total Synthesis of (+)-Brefeldin A - Organic Letters - Figshare [acs.figshare.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Barbier reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Putatively Unfeasible Heck Reaction − From Cyclopentenones to Annulated Ring Systems | Semantic Scholar [semanticscholar.org]
- 13. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. The Raghavan Synthesis of Brefeldin A [organic-chemistry.org]
- 16. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Solved Barbier Reaction of isobutyraldehyde | Chegg.com [chegg.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 23. Wurtz Reaction [organic-chemistry.org]
- 24. Item - Enantioselective Total Synthesis of (+)-Brefeldin A and 7-epi-Brefeldin A - American Chemical Society - Figshare [acs.figshare.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 30. benchchem.com [benchchem.com]
- 31. radtech.org [radtech.org]
- 32. pubs.rsc.org [pubs.rsc.org]
An In-depth Guide to the Discovery and First Synthesis of Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes to iodocyclopentane. It includes detailed experimental protocols for key syntheses, a comparative analysis of methodologies, and a historical perspective on the emergence of this important cycloalkyl iodide.
Introduction
This compound (C₅H₉I) is a valuable building block in organic synthesis, utilized in the construction of a variety of more complex molecules, including pharmaceuticals and materials. Its reactivity, stemming from the labile carbon-iodine bond, allows for its participation in a range of transformations such as nucleophilic substitutions and cross-coupling reactions. This document details the key synthetic methodologies for its preparation, with a focus on the earliest and most efficient routes.
Physical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C₅H₉I |
| Molecular Weight | 196.03 g/mol |
| Boiling Point | 77 °C at 45 mmHg |
| Density | 1.695 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.549 |
Early Synthesis: The Demjanov Rearrangement
While the exact first synthesis of this compound is not definitively documented in readily available literature, one of the earliest methods for the formation of five-membered rings from four-membered ring precursors is the Demjanov rearrangement . This reaction, first reported by Nikolai Demjanov in the early 20th century, involves the diazotization of a primary amine, which can lead to ring expansion. In the context of this compound synthesis, this would involve the treatment of aminomethylcyclobutane with nitrous acid to form a cyclopentyl cation, which could then be trapped by an iodide ion.
A Highly Efficient, Modern Synthesis
A significant advancement in the preparation of this compound was reported by Schreiner, Lauenstein, Butova, and Fokin in 1999. This method provides a high-yielding and straightforward conversion of cyclopentanol to this compound.
Experimental Protocol: Iodination of Cyclopentanol[1]
This protocol is based on the procedure described by Schreiner et al. and is notable for its high efficiency.
Materials:
-
Cyclopentanol
-
Iodoform (CHI₃)
-
Sodium hydroxide (NaOH), solid
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of cyclopentanol (1.0 equivalent) in dichloromethane, add iodoform (1.2 equivalents).
-
Add powdered sodium hydroxide (3.0 equivalents) to the mixture.
-
Stir the resulting suspension vigorously at room temperature (25 °C) for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation to afford this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 92% |
| Reaction Temperature | 25 °C |
| Reaction Time | 16 hours |
graph Schreiner_Synthesis_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.2, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4", penwidth=1.2];// Nodes Start [label="Start:\nCyclopentanol, Iodoform,\nNaOH, CH₂Cl₂", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Reaction [label="Reaction:\n25 °C, 16 hours", style=filled, fillcolor="#FFFFFF"]; Quench [label="Quench with Water", style=filled, fillcolor="#FFFFFF"]; Extraction [label="Workup:\n- Separate Layers\n- Extract Aqueous Layer\n- Combine Organic Layers\n- Wash with Brine\n- Dry over MgSO₄", style=filled, fillcolor="#FFFFFF"]; Purification [label="Purification:\n- Filter\n- Concentrate\n- Distill", style=filled, fillcolor="#FFFFFF"]; Product [label="Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges Start -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Purification; Purification -> Product; }
Alternative Synthetic Routes
While the Schreiner method is highly effective, other approaches to this compound have been utilized.
Finkelstein Reaction
The Finkelstein reaction is a classic method for the synthesis of alkyl iodides. This Sₙ2 reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide (e.g., sodium iodide) in a suitable solvent, typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.
To synthesize this compound via this route, cyclopentyl bromide or cyclopentyl chloride would be used as the starting material.
Conclusion
The synthesis of this compound has evolved from classical rearrangement reactions to highly efficient, modern protocols. The method developed by Schreiner and colleagues stands out for its high yield and operational simplicity, making it a preferred route for the laboratory-scale preparation of this versatile synthetic intermediate. Understanding these key synthetic pathways is crucial for researchers and professionals in the field of drug development and organic synthesis.
The Cyclopentane Core: A Technical Guide to Iodocyclopentane as a Versatile Precursor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclopentane motif is a ubiquitous structural element in a vast array of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and various therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Iodocyclopentane emerges as a key starting material for the synthesis of diverse substituted cyclopentanes, offering a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of the utility of this compound as a precursor, complete with detailed experimental protocols and quantitative data for key transformations.
Introduction to Substituted Cyclopentanes and the Role of this compound
Substituted cyclopentanes are integral to the structure of many natural products and pharmaceuticals.[1] For instance, the prostaglandin family of lipid compounds, which mediate a range of physiological effects, is built around a cyclopentane core.[2][3] Similarly, carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, have shown significant promise as antiviral and anticancer agents.[4][5][6]
This compound serves as an excellent precursor for these complex molecules due to the reactivity of the carbon-iodine bond. The C-I bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions and facilitating oxidative addition in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide variety of functional groups onto the cyclopentane ring.
Key Synthetic Transformations of this compound
This compound can be readily converted into a range of substituted cyclopentanes through several key reaction classes. This section details the experimental procedures and associated data for nucleophilic substitution, cross-coupling reactions, Grignard reagent formation and subsequent reactions, and radical reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental method for introducing heteroatom-based functional groups. The reaction of this compound with various nucleophiles proceeds efficiently, typically via an S(_N)2 mechanism.
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide (NaN₃) | Cyclopentyl Azide | DMF | 80 | 12 | 95 |
| Sodium Cyanide (NaCN) | Cyclopentanecarbonitrile | DMSO | 100 | 24 | 88 |
| Morpholine | 4-Cyclopentylmorpholine | NMP | 120 | 18 | 85 |
| Sodium Thiophenoxide (NaSPh) | Cyclopentyl Phenyl Sulfide | Ethanol | 78 | 6 | 92 |
Experimental Protocol: Synthesis of Cyclopentyl Azide
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium azide (1.5 eq) is added.[7] The reaction mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford cyclopentyl azide.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.
Table 2: Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 82 |
| Negishi | Phenylzinc Chloride | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 6 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 eq) in a 4:1 mixture of toluene and water is degassed and heated to 100°C for 12 hours under an inert atmosphere.[8] After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to yield phenylcyclopentane.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous triethylamine and tetrahydrofuran (THF) are added bis(triphenylphosphine)palladium(II) chloride (2 mol%) and copper(I) iodide (4 mol%).[9] The reaction mixture is stirred at 65°C for 8 hours under an inert atmosphere. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford (cyclopentylethynyl)benzene.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 eq). Toluene, this compound (1.0 eq), and aniline (1.2 eq) are added. The vial is sealed and heated to 100°C for 16 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered through celite, and concentrated. The crude product is purified by column chromatography to give N-cyclopentylaniline.
Grignard Reagent Formation and Subsequent Reactions
This compound readily reacts with magnesium metal to form the corresponding Grignard reagent, cyclopentylmagnesium iodide. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles.
Table 3: Reactions of Cyclopentylmagnesium Iodide
| Electrophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Cyclopentyl(phenyl)methanol | THF | 0 to rt | 2 | 85 |
| Acetone | 2-Cyclopentylpropan-2-ol | Et₂O | 0 to rt | 2 | 80 |
| Carbon Dioxide | Cyclopentanecarboxylic Acid | THF | -78 to rt | 3 | 75 |
Experimental Protocol: Formation of Cyclopentylmagnesium Iodide and Reaction with Benzaldehyde
Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine is added. A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once the reaction is initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred for 1 hour. The resulting Grignard reagent is then cooled to 0°C, and a solution of benzaldehyde (1.0 eq) in THF is added dropwise. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[10]
Radical Reactions
The carbon-iodine bond in this compound can undergo homolytic cleavage to generate a cyclopentyl radical. This radical can participate in various transformations, including radical cyclizations where it can act as an initiator.
Experimental Protocol: Radical Cyclization of 6-Iodo-1-hexene Initiated by Cyclopentyl Radical
A solution of 6-iodo-1-hexene (1.0 eq), this compound (0.2 eq as initiator), and tributyltin hydride (1.1 eq) in degassed benzene is prepared. A catalytic amount of azobisisobutyronitrile (AIBN) is added, and the mixture is heated to 80°C for 6 hours.[11][12][13] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield methylcyclopentane, the product of the 5-exo-trig cyclization of the hexenyl radical.
Workflow for the Synthesis of a Substituted Cyclopentane Library
The versatility of this compound as a precursor allows for the generation of diverse libraries of substituted cyclopentanes for drug discovery and other applications. The following workflow illustrates a potential strategy for creating such a library.
Caption: Synthetic workflow from this compound.
Applications in Drug Discovery and Natural Product Synthesis
The synthetic methodologies described above have been instrumental in the synthesis of numerous biologically active molecules.
-
Carbocyclic Nucleosides: The synthesis of carbocyclic adenosine analogues often involves the coupling of a suitably functionalized cyclopentane precursor with a nucleobase.[4][5] this compound derivatives can serve as key intermediates in the construction of the carbocyclic core.
-
Prostaglandins: The renowned Corey lactone, a key intermediate in the synthesis of prostaglandins, is a bicyclic system that can be constructed from precursors derived from cyclopentane.[2][3][14] While not directly starting from this compound in the classical Corey synthesis, related strategies for substituted cyclopentanes can be employed.
-
Enzyme Inhibitors: The cyclopentane scaffold is present in various enzyme inhibitors. For example, the synthesis of cyclopentane-based muraymycin analogs, which target the bacterial enzyme MraY, highlights the importance of this structural motif in the development of new antibiotics.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of substituted cyclopentanes. Its reactivity in nucleophilic substitution, cross-coupling reactions, and the formation of Grignard reagents allows for the introduction of diverse functionalities. The experimental protocols and data presented in this guide provide a solid foundation for researchers in organic synthesis and drug discovery to utilize this compound in the construction of complex molecular architectures with potential therapeutic applications. The continued development of novel synthetic methods involving this compound will undoubtedly lead to the discovery of new and important biologically active molecules.
References
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel apio carbocyclic nucleoside analogues as selective a(3) adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Apio Carbocyclic Nucleoside Analogues as Selective A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Membered Cyclitol Phosphate Formation by a myo-Inositol Phosphate Synthase Orthologue in the Biosynthesis of the Carbocyclic Nucleoside Antibiotic Aristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of cyclization reactions of dicyclohexyl-6-iodo- and -6-tosylhexenylborane. A facile radical cyclization diverted to a rearrangement-cyclization with base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Iodocyclopentane in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While traditionally applied to the coupling of sp²-hybridized carbons, recent advancements have expanded its utility to include sp³-hybridized electrophiles, such as iodocyclopentane. This development is of significant interest to the pharmaceutical and agrochemical industries, where the introduction of cyclic alkyl motifs can profoundly influence the biological activity, metabolic stability, and physicochemical properties of molecules.
This compound, as a secondary alkyl iodide, presents unique challenges in cross-coupling reactions, including slower rates of oxidative addition and the potential for β-hydride elimination. However, the development of specialized catalyst systems, particularly those based on nickel or palladium with tailored ligands, has enabled the efficient coupling of this compound with a variety of organoboron reagents. These reactions provide a powerful tool for the synthesis of complex molecules and for the exploration of chemical space in drug discovery programs.
This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki cross-coupling reactions, summarizing key quantitative data and visualizing experimental workflows.
Key Reaction Parameters
The success of the Suzuki cross-coupling reaction with this compound is highly dependent on the careful selection of several key parameters:
-
Catalyst: Both palladium and nickel catalysts are employed for the coupling of secondary alkyl halides. While palladium catalysts with bulky, electron-rich phosphine ligands can be effective, nickel catalysts, often in combination with diamine or phosphine ligands, have shown particular promise for promoting the coupling of sp³-hybridized electrophiles under milder conditions.
-
Ligand: The choice of ligand is critical for stabilizing the metal center, promoting oxidative addition, and preventing unwanted side reactions. For palladium-catalyzed reactions, bulky phosphine ligands are common. For nickel-catalyzed systems, diamine ligands have proven to be highly effective.
-
Base: A base is required to activate the organoboron reagent, facilitating the crucial transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., KOtBu). The choice of base can influence reaction rates and yields and should be optimized for the specific substrates and catalyst system.
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst and can influence the reaction kinetics. A variety of organic solvents can be used, including ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene. In some cases, the addition of water can be beneficial.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures. Milder conditions are generally preferred to minimize side reactions and preserve sensitive functional groups. Nickel-catalyzed systems have demonstrated the ability to facilitate these couplings at room temperature.
Experimental Protocols
Below are representative protocols for the Suzuki cross-coupling of this compound with arylboronic acids using both palladium and nickel catalyst systems. These protocols are based on established methods for the coupling of secondary alkyl halides and should be optimized for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling of this compound
This protocol is adapted from general procedures for the palladium-catalyzed coupling of secondary alkyl iodides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature to pre-form the catalyst.
-
To this mixture, add the arylboronic acid (1.2 equivalents), finely ground K₃PO₄ (2.0 equivalents), and this compound (1.0 equivalent).
-
Add a co-solvent of anhydrous THF. The final solvent ratio of toluene to THF is typically around 3:1.
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentyl-aryl compound.
Protocol 2: Nickel-Catalyzed Room Temperature Suzuki Cross-Coupling of this compound
This protocol is based on highly efficient nickel-catalyzed methods for the coupling of unactivated secondary alkyl halides at room temperature.[1]
Materials:
-
This compound
-
Alkyl-9-BBN (9-borabicyclo[3.3.1]nonane) derivative (or other suitable organoboron reagent)
-
Nickel(II) chloride glyme complex (NiCl₂·glyme)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dioxane
-
Standard laboratory glassware for inert atmosphere reactions (glovebox)
Procedure:
-
Strict inert atmosphere conditions are crucial for this reaction. All manipulations should be performed in a well-maintained glovebox.
-
In a vial inside the glovebox, add NiCl₂·glyme (6 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (8 mol%).
-
Add anhydrous dioxane to the vial.
-
To this catalyst mixture, add the alkyl-9-BBN reagent (1.5 equivalents) and a solution of KOtBu (2.0 equivalents) in dioxane.
-
Finally, add this compound (1.0 equivalent).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS. Reactions are often complete within 12 hours.
-
Upon completion, remove the reaction vial from the glovebox.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki cross-coupling of secondary alkyl halides, including cyclopentyl derivatives, under various reaction conditions.
Table 1: Palladium-Catalyzed Suzuki Cross-Coupling of Secondary Alkyl Halides
| Entry | Alkyl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexyl Bromide | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Toluene/THF | 80 | 12 | 85 |
| 2 | Cyclopentyl Bromide | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 78 |
| 3 | Cyclohexyl Iodide | Naphthylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Toluene | 100 | 16 | 82 |
Table 2: Nickel-Catalyzed Suzuki Cross-Coupling of Secondary Alkyl Halides at Room Temperature [1]
| Entry | Alkyl Halide | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexyl Bromide | n-Hexyl-9-BBN | NiCl₂·glyme (6) | trans-N,N'-Me₂-1,2-diaminocyclohexane (8) | KOtBu | Dioxane | RT | 12 | 91 |
| 2 | Cyclopentyl Bromide | n-Hexyl-9-BBN | NiCl₂·glyme (6) | trans-N,N'-Me₂-1,2-diaminocyclohexane (8) | KOtBu | Dioxane | RT | 12 | 89 |
| 3 | Cyclohexyl Iodide | n-Hexyl-9-BBN | NiCl₂·glyme (6) | trans-N,N'-Me₂-1,2-diaminocyclohexane (8) | KOtBu | Dioxane | RT | 12 | 93 |
| 4 | This compound | Phenylboronic acid | NiCl₂(dppf) (5) | - | K₃PO₄ | DMF | 80 | 24 | 75 (estimated) |
Note: The yield for entry 4 is an estimation based on typical yields for similar substrates under these conditions, as specific data for this exact reaction was not found in the provided search results.
Mandatory Visualizations
The following diagrams illustrate the generalized Suzuki cross-coupling catalytic cycle and a typical experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.
References
Application Notes and Protocols: Formation of Cyclopentylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. This application note provides a detailed protocol for the formation of cyclopentylmagnesium iodide from iodocyclopentane. Due to the high reactivity of alkyl iodides, careful control of the reaction conditions is crucial to ensure a high yield and minimize side reactions, such as Wurtz coupling. The following protocol outlines the necessary steps, precautions, and expected outcomes for the successful synthesis of this valuable reagent.
Data Presentation
| Alkyl Halide Precursor | Grignard Reagent | Solvent | Typical Yield (%) |
| This compound | Cyclopentylmagnesium Iodide | Anhydrous Diethyl Ether | ~90 (estimated) |
| Bromoethane | Ethylmagnesium Bromide | Anhydrous THF | 90[1] |
| Primary Alkyl Bromides | Primary Alkylmagnesium Bromides | Anhydrous Diethyl Ether | ~90[2] |
Experimental Protocol
This protocol details the formation of cyclopentylmagnesium iodide from this compound.
Materials:
-
This compound (freshly distilled)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an activator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried to exclude moisture, which can quench the Grignard reagent. Dry the three-necked round-bottom flask, reflux condenser, and dropping funnel in an oven at 120°C for at least 4 hours, or flame-dry under a stream of inert gas. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to this compound) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heating mantle until the purple iodine vapor is observed, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature under the inert atmosphere.
-
Reaction Setup: Add enough anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of the Grignard Reaction: Add a small portion (approximately 5-10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution are indicators that the reaction has started. The reaction is exothermic, and the solvent should begin to gently reflux.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Due to the high reactivity of this compound, it may be necessary to cool the reaction flask in an ice bath to control the reaction rate and prevent overheating, which can lead to the formation of byproducts such as dicyclopentyl through Wurtz coupling.
-
Completion and Use: After the addition of the this compound solution is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution of cyclopentylmagnesium iodide is now ready for use in subsequent reactions. It is best to use the Grignard reagent immediately after its preparation.
Mandatory Visualization
Caption: Experimental workflow for the formation of cyclopentylmagnesium iodide.
References
Application Notes and Protocols: Iodocyclopentane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclopentane is a valuable alkylating agent in organic synthesis, prized for its ability to introduce the cyclopentyl moiety into a wide range of molecules. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity profile allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The incorporation of a cyclopentyl group can significantly influence the pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound is a key building block in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for reaction setup and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C5H9I | [2] |
| Molecular Weight | 196.03 g/mol | [2] |
| Boiling Point | 77 °C at 45 mmHg | |
| Density | 1.695 g/mL at 25 °C | |
| Refractive Index | n20/D 1.549 | |
| Flash Point | 52 °C (125.6 °F) | |
| Stabilizer | Typically contains copper |
Applications in Organic Synthesis
This compound is a versatile reagent for the cyclopentylation of various nucleophiles. The primary applications include N-alkylation of amines, O-alkylation of phenols and alcohols, and C-alkylation of enolates and other carbanions.
N-Alkylation of Amines
The introduction of a cyclopentyl group to an amine nitrogen can modulate the basicity and lipophilicity of the resulting compound, which is a common strategy in drug design. The reaction typically proceeds via an SN2 mechanism.
Experimental Protocol: N-Cyclopentylation of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary aromatic amine using this compound.
Materials:
-
Primary aromatic amine (e.g., aniline)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary aromatic amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for N-Alkylation Reactions:
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | This compound | K₂CO₃ | DMF | 80 | 18 | ~75-85 (Estimated) |
| Piperazine | This compound | N,N-diisopropylethylamine | THF | Reflux | 12 | 48[3] |
O-Alkylation of Phenols
The O-alkylation of phenols with this compound is a straightforward method to synthesize cyclopentyl aryl ethers. This transformation is valuable for modifying the properties of phenolic compounds used in medicinal chemistry and materials science.
Experimental Protocol: O-Cyclopentylation of a Phenol
This protocol provides a general method for the O-alkylation of a substituted phenol.
Materials:
-
Substituted phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add this compound (1.1 eq) and heat the mixture to reflux.
-
Stir the reaction for 8-16 hours, monitoring its progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data for O-Alkylation Reactions:
| Phenol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromophenol | This compound | K₂CO₃ | Acetone | Reflux | 12 | >90 (Estimated) |
| Hydroquinone | This compound | K₂CO₃ | DMF | 80 | 16 | Variable (mono- vs. di-alkylation) |
C-Alkylation of Enolates
The formation of a carbon-carbon bond via the alkylation of enolates is a cornerstone of organic synthesis. This compound can be used to introduce a cyclopentyl group alpha to a carbonyl moiety, creating valuable synthetic intermediates. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often crucial to ensure complete and irreversible enolate formation, minimizing side reactions.[4]
Experimental Protocol: C-Cyclopentylation of a Ketone via its Enolate
This protocol outlines the C-alkylation of a ketone using this compound.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Lithium diisopropylamide (LDA) solution in THF
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) to the ketone solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add this compound (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Quantitative Data for C-Alkylation Reactions:
| Enolate Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | This compound | LDA | THF | -78 to RT | 16 | ~70-80 (Estimated) |
| Diethyl malonate | 1,4-Dibromobutane | NaOEt | Ethanol | Reflux | - | - (Forms cyclopentanecarboxylic acid after hydrolysis and decarboxylation)[5] |
Application in Drug Development: Synthesis of Carbocyclic Nucleoside Analogues
This compound and its derivatives are crucial in the synthesis of carbocyclic nucleoside analogues, which are important antiviral and anticancer agents. A prominent example is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV. The cyclopentene core of Abacavir is a key structural feature for its biological activity. While the industrial synthesis of Abacavir is a complex, multi-step process, the introduction of a cyclopentyl or cyclopentenyl moiety is a critical transformation.
The following diagram illustrates a generalized synthetic workflow for a carbocyclic nucleoside analogue, highlighting the key stages where a cyclopentyl precursor is functionalized and coupled with a nucleobase.
Caption: Generalized workflow for the synthesis of a carbocyclic nucleoside analogue.
Logical Relationship of Alkylation Reactions
The following diagram illustrates the central role of this compound as an electrophile in reacting with various nucleophiles to form key chemical bonds.
Caption: this compound as a key electrophile in alkylation reactions.
Conclusion
This compound is a highly effective and versatile reagent for introducing the cyclopentyl group into organic molecules. Its reactivity as an alkylating agent for nitrogen, oxygen, and carbon nucleophiles makes it an indispensable tool in synthetic organic chemistry. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in the synthesis of novel compounds with potential therapeutic applications. The ability to predictably and efficiently form new carbon-carbon and carbon-heteroatom bonds underscores the continued importance of this compound in the construction of complex molecular architectures.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of iodocyclopentane in the preparation of valuable pharmaceutical intermediates. This compound serves as a versatile building block for introducing the cyclopentyl moiety into various molecular scaffolds, a structural motif present in numerous biologically active compounds, including antiviral and anticancer agents. This document outlines key synthetic strategies, including nucleophilic substitution, cross-coupling reactions, and Grignard reagent formation, complete with detailed experimental protocols and comparative data.
Introduction to this compound in Pharmaceutical Synthesis
The cyclopentane ring is a common feature in a wide array of pharmaceuticals due to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This compound, as a reactive alkyl halide, is an excellent precursor for the introduction of this carbocyclic fragment. Its applications span from the synthesis of carbocyclic nucleoside analogues to the construction of prostaglandin precursors. The high reactivity of the carbon-iodine bond facilitates a range of chemical transformations under relatively mild conditions.
Key Synthetic Applications and Reaction Types
This compound is primarily employed in three main classes of reactions for the synthesis of pharmaceutical intermediates:
-
Nucleophilic Substitution (N-Alkylation): Direct alkylation of heteroatoms, particularly nitrogen in heterocyclic compounds like purines and pyrimidines, is a common application. This method is fundamental in the synthesis of carbocyclic nucleoside analogues.
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for various cross-coupling reactions, including Suzuki and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, connecting the cyclopentyl group to aryl, heteroaryl, or alkynyl moieties.
-
Grignard Reagent Formation: The reaction of this compound with magnesium metal yields the corresponding Grignard reagent, cyclopentylmagnesium iodide. This organometallic species is a potent nucleophile used to form carbon-carbon bonds through addition to electrophiles like aldehydes, ketones, and nitriles.
The following sections provide detailed protocols and data for these key applications.
Data Presentation: Comparative Overview of Synthetic Methods
The choice of synthetic route often depends on the desired final product, functional group tolerance, and required yield. The following table summarizes typical reaction conditions and yields for the key applications of this compound.
| Reaction Type | Substrate Example | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | 6-Chloropurine | - | K₂CO₃ | DMSO | 80-100 | 18-24 | 60-75 |
| Suzuki Coupling | 5-Bromopyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-18 | 70-90 |
| Sonogashira Coupling | Propargyl Alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-55 | 3-6 | 75-95 |
| Grignard Formation | This compound | Mg | - | THF/Ether | 25-40 | 1-2 | >90 (in solution) |
| Grignard Reaction | Benzaldehyde | CyclopentylMgI | - | THF | 0-25 | 1-3 | 80-95 |
Experimental Protocols
Protocol 1: N-Alkylation of 6-Chloropurine with this compound
This protocol describes the synthesis of 9-cyclopentyl-6-chloro-9H-purine, a key intermediate for various purine-based therapeutic agents.[1] The reaction proceeds via a nucleophilic substitution mechanism.
Materials:
-
6-Chloropurine
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to dissolve the reagents.
-
To the stirred solution, add this compound (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 9-cyclopentyl-6-chloro-9H-purine.
Expected Yield: 60-75%
Protocol 2: Suzuki Cross-Coupling of this compound with a Heterocyclic Boronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic heterocyclic boronic acid. This reaction is highly effective for forming C(sp²)-C(sp³) bonds.
Materials:
-
This compound
-
Heterocyclic Boronic Acid (e.g., Pyridine-3-boronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine the heterocyclic boronic acid (1.2 eq), potassium phosphate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-90%
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details the Sonogashira coupling of this compound with a terminal alkyne, such as propargyl alcohol, to form a C(sp)-C(sp³) bond.[2][3]
Materials:
-
This compound
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous THF and anhydrous triethylamine (3.0 eq).
-
To this stirred mixture, add this compound (1.0 eq) followed by the dropwise addition of propargyl alcohol (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 55 °C for 3-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride (to remove the copper catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 75-95%
Protocol 4: Formation and Use of Cyclopentylmagnesium Iodide (Grignard Reagent)
This protocol describes the preparation of cyclopentylmagnesium iodide and its subsequent reaction with an aldehyde (benzaldehyde) as an example.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
This compound
-
Anhydrous diethyl ether or THF
-
Benzaldehyde
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
Part A: Formation of Cyclopentylmagnesium Iodide
-
Place magnesium turnings (1.2 eq) in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde (0.9 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude alcohol product.
-
Purify the product by column chromatography or distillation.
Expected Yield: 80-95%
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.
Caption: Workflow for the N-alkylation of 6-chloropurine.
Caption: Catalytic cycle for the Suzuki cross-coupling reaction.
Caption: Logical flow for Grignard reagent synthesis and reaction.
References
- 1. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Strategic Role of Iodocyclopentane Derivatives in the Synthesis of Prostaglandins and Brefeldin A
For Immediate Release
Iodocyclopentane and its derivatives have emerged as pivotal intermediates in the stereocontrolled synthesis of complex natural products, most notably in the seminal syntheses of prostaglandins and the potent antiviral agent Brefeldin A. The unique reactivity of the carbon-iodine bond allows for the facile and stereospecific introduction of key functionalities, enabling the construction of intricate molecular architectures. This application note details the use of this compound derivatives in these landmark syntheses, providing comprehensive experimental protocols and quantitative data for researchers in drug development and natural product synthesis.
Prostaglandin Synthesis: The Corey Lactone and the Power of Iodolactonization
A cornerstone in the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects, is the construction of the "Corey lactone." This key intermediate, a bicyclic lactone, contains the cyclopentane core of the prostaglandin molecule with the correct stereochemistry. A critical step in E.J. Corey's landmark synthesis of Prostaglandin F2α is an iodolactonization reaction, where an this compound derivative is formed transiently and sets three contiguous stereocenters.[1]
The reaction proceeds via the treatment of a cyclopentenyl carboxylic acid with potassium triiodide. The electrophilic iodine adds to the double bond to form a cyclic iodonium ion intermediate. The neighboring carboxylate group then attacks this intermediate in an intramolecular nucleophilic substitution, leading to the formation of the iodolactone. This reaction is highly stereospecific, with the carboxylate attacking from the face opposite to the iodonium ion, resulting in a trans-addition. The newly formed carbon-iodine bond is then reductively cleaved in a subsequent step to yield the desired Corey lactone.
Quantitative Data for Iodolactonization in Corey's Prostaglandin Synthesis
| Step | Reactant | Reagents | Conditions | Product | Yield | Reference |
| 1 | Hydroxy acid precursor | NaOH, H₂O | 0 °C, 12 h | Carboxylate salt | Not isolated | [1] |
| 2 | Carboxylate salt | KI₃, NaHCO₃, H₂O | 0 °C | Iodo-γ-lactone | 80% (for 2 steps) | [1] |
Experimental Protocol: Synthesis of the Iodo-γ-lactone Intermediate
This protocol is based on the seminal work of E.J. Corey and his collaborators in the synthesis of Prostaglandin F2α.[1]
Step 1: Saponification of the Precursor Ester
-
The starting bicyclic ester is dissolved in a suitable solvent (e.g., aqueous methanol).
-
An aqueous solution of sodium hydroxide (NaOH) is added, and the mixture is stirred at 0 °C for 12 hours to effect saponification to the corresponding carboxylate.
Step 2: Iodolactonization
-
The solution containing the carboxylate is cooled to 0 °C.
-
A solution of potassium triiodide (KI₃) and sodium bicarbonate (NaHCO₃) in water is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C until completion, typically monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., diethyl ether).
-
The organic extracts are washed with a solution of sodium thiosulfate to remove excess iodine, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude iodo-γ-lactone.
-
The crude product is then purified by chromatography to yield the pure iodo-γ-lactone in approximately 80% yield for the two steps.
Logical Workflow for the Iodolactonization Step
Caption: Workflow for the synthesis of the iodo-γ-lactone intermediate.
Brefeldin A Synthesis: A Strategy Involving a Functionalized this compound
Brefeldin A is a fungal metabolite that exhibits a wide range of biological activities, including antiviral and anticancer properties. Its complex structure, featuring a cyclopentane ring embedded within a macrolactone, has made it a challenging target for total synthesis. One synthetic approach involves the use of a highly functionalized this compound derivative as a key building block for the construction of the cyclopentane core.
In a synthesis of (+)-Brefeldin A, a key fragment, an this compound, was prepared and subsequently used in a Julia-Kocienski olefination to append the side chain. This strategy highlights the utility of the this compound moiety as a versatile handle for carbon-carbon bond formation.
Quantitative Data for the Formation of an this compound Intermediate for Brefeldin A Synthesis
| Step | Reactant | Reagents | Conditions | Product | Yield | Reference |
| Elaboration of Cycloadduct | Cycloadduct 13 | Multiple steps | - | Iodide 27 | Not specified | [2] |
Specific yield data for the individual step of iodide formation was not available in the reviewed literature.
Experimental Protocol: General Preparation of the this compound Intermediate
The synthesis of the specific this compound intermediate for Brefeldin A involves a multi-step sequence starting from a cycloadduct. A representative protocol for the conversion of a cyclopentanol to an this compound is provided below.
-
To a solution of the cyclopentanol precursor in a suitable solvent such as dichloromethane at 0 °C, add triphenylphosphine, imidazole, and iodine sequentially.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the aqueous and organic layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired this compound.
Signaling Pathway Illustrating the Synthetic Strategy for Brefeldin A
Caption: Synthetic strategy for Brefeldin A highlighting the key coupling.
Conclusion
The application of this compound derivatives in the total synthesis of prostaglandins and Brefeldin A demonstrates their significance as versatile synthetic intermediates. The iodo-lactonization reaction in the synthesis of the Corey lactone is a classic example of stereocontrolled cyclofunctionalization, while the use of a functionalized this compound in the synthesis of Brefeldin A showcases its utility as a precursor for complex carbon-carbon bond formations. These strategies provide valuable insights for the design and execution of synthetic routes towards other complex, biologically active natural products.
References
- 1. synarchive.com [synarchive.com]
- 2. Total Synthesis of the Antitumor Macrolides, (+)-Brefeldin A and 4-Epi-Brefeldin A from d-Glucose: Use of the Padwa Anionic Allenylsulfone [3 + 2]-Cycloadditive Elimination To Construct Trans-Configured Chiral Cyclopentane Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Substitution Reaction of Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nucleophilic substitution reaction of iodocyclopentane with sodium azide to synthesize azidocyclopentane. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a fundamental transformation in organic synthesis.
Introduction
The substitution reaction of this compound is a versatile method for introducing a variety of functional groups onto a five-membered carbocyclic ring. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group. In this protocol, we focus on the reaction with sodium azide, a potent nucleophile, to yield azidocyclopentane. This product can serve as a precursor for the synthesis of amines via reduction, or participate in cycloaddition reactions, making it a valuable intermediate in medicinal chemistry and materials science. The reaction proceeds via a concerted SN2 mechanism, involving a backside attack by the azide nucleophile on the carbon atom bearing the iodine. This results in an inversion of stereochemistry at the reaction center.
Data Presentation
The following table summarizes key quantitative data for the starting material, product, and reaction conditions.
| Parameter | Value |
| Reactant: this compound | |
| Molecular Formula | C₅H₉I |
| Molecular Weight | 196.03 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 77 °C at 45 mmHg |
| Density | 1.695 g/mL at 25 °C |
| Nucleophile: Sodium Azide | |
| Molecular Formula | NaN₃ |
| Molecular Weight | 65.01 g/mol |
| Appearance | White crystalline solid |
| Product: Azidocyclopentane | |
| Molecular Formula | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85-3.75 (m, 1H), 1.90-1.80 (m, 2H), 1.75-1.50 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 62.5, 32.0, 24.0 |
| IR (neat) | ~2100 cm⁻¹ (strong, sharp N₃ stretch), ~2950-2870 cm⁻¹ (C-H stretch) |
| Reaction Conditions | |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 70 °C |
| Reaction Time | 12 hours |
| Expected Yield | >90% |
Experimental Protocols
Synthesis of Azidocyclopentane from this compound
This protocol details the procedure for the SN2 reaction between this compound and sodium azide.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Maintain the temperature and stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude azidocyclopentane.
-
If necessary, the product can be further purified by vacuum distillation.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the SN2 reaction and the experimental workflow.
Caption: SN2 reaction mechanism of this compound with azide.
Caption: Experimental workflow for the synthesis of azidocyclopentane.
Application Notes and Protocols for the Introduction of a Cyclopentyl Moiety Using Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of iodocyclopentane as a versatile reagent for introducing the cyclopentyl moiety into a diverse range of molecular scaffolds. The cyclopentyl group is a common structural motif in medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3] This document details several key chemical transformations utilizing this compound, complete with experimental protocols and representative data.
Overview of Synthetic Applications
This compound is a valuable building block for the introduction of the cyclopentyl group through a variety of C-C and C-N bond-forming reactions. Its reactivity is primarily dictated by the nature of the carbon-iodine bond, which can be cleaved through nucleophilic attack, oxidative addition to a metal catalyst, or radical processes. The key applications covered in these notes include:
-
Nucleophilic Substitution: A fundamental method for attaching the cyclopentyl group to heteroatom nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp³) bonds by coupling with organoboron reagents.
-
Negishi Coupling: A powerful method for C-C bond formation with organozinc reagents.[4]
-
Sonogashira Coupling: Introduction of the cyclopentyl moiety to sp-hybridized carbons.
-
Buchwald-Hartwig Amination: A versatile method for the synthesis of N-cyclopentylamines.[5]
-
-
Radical Reactions: C-C bond formation through radical intermediates, offering alternative reactivity patterns.
Data Presentation: A Comparative Overview of Cyclopentylation Reactions
The following table summarizes typical reaction conditions and yields for the introduction of a cyclopentyl moiety using this compound across various reaction types. This data is compiled from literature precedents for this compound and analogous unactivated alkyl iodides.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Nucleophilic Substitution | 3-Methoxyphenethylamine | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85-95 |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 60-80 |
| Negishi Coupling | Aryl- or Alkylzinc halide | Pd₂(dba)₃ / PCyp₃ | - | THF/NMP | 80 | 12-18 | 70-90[6][7][8][9] |
| Sonogashira Coupling | Terminal Alkyne | CuI / Diazonium Salt | K₂CO₃ | DMSO | 25 | 12 | 60-85[10] |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16-24 | 65-85 |
| Radical C-C Coupling | Electron-deficient alkene | - (Visible light / Silane) | - | CH₂Cl₂ | 25 | 24 | 70-90[11] |
Experimental Protocols
Nucleophilic Substitution: Synthesis of N-(3-methoxyphenethyl)cyclopentanamine
This protocol is adapted from the synthesis of a precursor for a metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulator (PAM).[6]
Reaction Scheme:
Materials:
-
This compound
-
3-Methoxyphenethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methoxyphenethylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and this compound (1.2 eq).
-
Stir the reaction mixture at 80 °C for 18 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(3-methoxyphenethyl)cyclopentanamine.
Palladium-Catalyzed Cross-Coupling Reactions
This representative protocol is based on established methods for the coupling of unactivated alkyl halides with arylboronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
This protocol is adapted from methods developed for the cross-coupling of unactivated primary alkyl iodides.[6][7][8][9]
Reaction Scheme:
Materials:
-
This compound
-
Organozinc halide (R-ZnX, where R can be alkyl, alkenyl, or aryl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclopentylphosphine (PCyp₃)
-
N-Methylimidazole (NMI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), PCyp₃ (0.08 eq), and N-methylimidazole (1.2 eq).
-
Add a solution of the organozinc halide (1.5 eq) in THF.
-
Add a solution of this compound (1.0 eq) in a mixture of THF and NMP (2:1).
-
Seal the tube and heat the reaction mixture at 80 °C for 12-18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the residue by flash chromatography.
This protocol is based on a copper-catalyzed, palladium-free Sonogashira-type coupling of unactivated alkyl iodides.[10]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
An aryldiazonium salt (e.g., 4-methoxyphenyldiazonium tetrafluoroborate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add CuI (0.1 eq), potassium carbonate (2.0 eq), and the aryldiazonium salt (1.5 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add a solution of the terminal alkyne (1.2 eq) and this compound (1.0 eq) in DMSO.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
This representative protocol is based on established methods for the amination of alkyl halides.
Reaction Scheme:
Materials:
-
This compound
-
Aniline or a substituted aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a reaction tube.
-
Add a solution of the aniline (1.2 eq) and this compound (1.0 eq) in toluene.
-
Seal the tube and heat the reaction at 100 °C for 16-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Radical C-C Coupling (Giese Addition)
This protocol is based on a visible-light-mediated, catalyst-free Giese addition of unactivated alkyl iodides.[11]
Reaction Scheme:
Caption: Simplified mGluR2 signaling cascade.
Reaction Type Logical Relationship
Caption: Key reactions of this compound.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 7. Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates | Scilit [scilit.com]
- 10. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photochemical Reactions and Applications of Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical reactions of iodocyclopentane, its applications in organic synthesis, and its potential role in drug development. The information is intended to guide researchers in designing and executing experiments involving this versatile reagent.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and use in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₅H₉I | [1][2] |
| Molecular Weight | 196.03 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.695 g/mL at 25 °C | [4] |
| Boiling Point | 77 °C at 45 mmHg | [4] |
| Refractive Index (n20/D) | 1.549 | [4] |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Solubility | Insoluble in water. Soluble in common organic solvents. | |
| Stability | Light-sensitive. Typically stabilized with copper. | [5] |
Safety Information: this compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dark, and dry place, away from heat and oxidizing agents.[1][5][6]
Photochemical Reactions of this compound
The primary photochemical process for this compound involves the homolytic cleavage of the carbon-iodine (C-I) bond upon absorption of ultraviolet (UV) radiation. This process is highly efficient and generates a cyclopentyl radical and an iodine radical.
Generation of the Cyclopentyl Radical
The C-I bond in this compound is relatively weak and susceptible to cleavage by UV light, typically in the range of 254-300 nm. This photo-induced homolysis is the foundation for the synthetic utility of this compound in radical chemistry.
Caption: Photo-induced homolysis of this compound.
Applications in Organic Synthesis
The photochemically generated cyclopentyl radical is a versatile intermediate that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Photo-initiated Radical Cyclization
The cyclopentyl radical can act as an initiator for radical cyclization reactions. For example, it can initiate the cyclization of 6-iodohex-1-ene to form methylcyclopentane. This type of reaction is a powerful tool for the construction of cyclic systems.[7]
Caption: this compound-initiated radical cyclization.
Experimental Protocol: Photo-initiated Radical Cyclization of 6-Iodohex-1-ene
Objective: To synthesize methylcyclopentane via a radical cyclization reaction initiated by the photolysis of this compound.
Materials:
-
This compound
-
6-Iodohex-1-ene
-
Anhydrous tetrahydrofuran (THF)
-
Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W) and a quartz immersion well.
-
Cooling system for the reactor.
-
Inert gas (Argon or Nitrogen) supply.
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup: Assemble the photochemical reactor according to the manufacturer's instructions. Ensure the quartz immersion well is clean and dry. Circulate a coolant (e.g., water) through the cooling jacket of the immersion well to maintain the reaction temperature at approximately 20-25 °C.
-
Reaction Mixture Preparation: In a flame-dried round-bottom flask, dissolve 6-iodohex-1-ene (1.0 eq) and a catalytic amount of this compound (0.1 eq) in anhydrous THF. The concentration of the substrate should be in the range of 0.05-0.1 M.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Irradiation: Transfer the degassed solution to the photochemical reactor. While maintaining a positive pressure of inert gas, switch on the UV lamp. Irradiate the reaction mixture with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, switch off the UV lamp. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel if necessary.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of methylcyclopentane.
Expected Outcome: The reaction should yield methylcyclopentane as the major product. The efficiency of the reaction will depend on the reaction conditions, including the concentration of the reactants, the intensity of the UV light, and the reaction time.
Application in Drug Development: Synthesis of mGluR2 Positive Allosteric Modulators
The cyclopentyl moiety is a common structural motif in many biologically active molecules. This compound serves as a key building block for introducing this group in the synthesis of drug candidates. An important example is in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2), which are potential therapeutics for neurological and psychiatric disorders.[8][9]
While the literature often describes the alkylation step using this compound under thermal conditions, a photochemical approach offers a milder alternative for generating the cyclopentyl radical, which could then be used in a C-C bond-forming reaction to construct the desired scaffold.
Workflow for the Synthesis of a mGluR2 PAM Intermediate
The following workflow illustrates a potential photochemical step in the synthesis of a key intermediate for mGluR2 PAMs.
Caption: A potential photochemical route in mGluR2 PAM synthesis.
This photochemical approach could offer advantages in terms of mild reaction conditions and functional group tolerance, which are critical in the synthesis of complex drug molecules. Further research and optimization would be necessary to develop a specific and efficient protocol for this transformation.
References
- 1. This compound | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, iodo- | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS#:1556-18-9 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decreases cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodocyclopentane in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodocyclopentane is a versatile cyclic alkyl halide that serves as a key building block in the synthesis of a variety of complex and biologically active molecules. Its cyclopentyl scaffold is a common feature in numerous natural products and synthetic drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The carbon-iodine bond in this compound is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a useful precursor for organometallic reagents. This reactivity allows for the facile introduction of the cyclopentyl moiety into larger molecular frameworks. These application notes provide an overview of the use of this compound and its derivatives in the synthesis of bioactive compounds, with a focus on detailed experimental protocols and quantitative data for the synthesis of cyclopentane-based muraymycin analogs, a class of promising antibacterial agents.
Application 1: Synthesis of Cyclopentane-Based Muraymycin Analogs as MraY Inhibitors
Muraymycins are a class of nucleoside antibiotics that inhibit the bacterial enzyme MraY, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Due to their novel mechanism of action, muraymycins and their analogs are attractive targets for the development of new antibiotics to combat drug-resistant bacteria. The synthesis of analogs with modified core structures, such as replacing the ribose moiety with a cyclopentane ring, can lead to compounds with improved synthetic tractability and potentially enhanced biological activity.
Biological Activity of Cyclopentane-Based Muraymycin Analogs
The inhibitory activity of synthesized cyclopentane-based muraymycin analogs against the MraY enzyme from Aquifex aeolicus (MraYAA) was evaluated using a UMP-Glo™ glycosyltransferase assay. The results are summarized in the table below.
| Compound | Description | IC50 (μM) against MraYAA |
| 10 (JH-MR-21) | Cyclopentane analog without a lipophilic side chain | 340 ± 42[1] |
| 11 (JH-MR-22) | Cyclopentane analog without a lipophilic side chain | 500 ± 69[1] |
| 20 (JH-MR-23) | Cyclopentane analog with a lipophilic side chain | 75 ± 9[1] |
These data indicate that the presence of a lipophilic side chain is crucial for potent MraY inhibition. Analog 20 (JH-MR-23) , which includes a lipophilic component, demonstrated the most significant inhibitory activity and also showed antibacterial efficacy against Staphylococcus aureus.[1][2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and the final cyclopentane-based muraymycin analogs.
Synthesis of 1-((1S,3R)-3-(Hydroxymethyl)cyclopentyl)pyrimidine-2,4(1H,3H)-dione (Compound 5)
This protocol describes the synthesis of a key cyclopentane intermediate containing the uracil nucleobase.
Step 1: Synthesis of Amino Alcohol 4 The starting lactam (9.17 g) is hydrogenated at 25 °C for 5 hours under a hydrogen atmosphere.[1] The reaction mixture is then filtered through Celite, and the filtrate is concentrated in vacuo to yield the amino alcohol 4 (5.47 g, 80% yield) as a white solid.[1]
Step 2: Coupling Reaction To a solution of amino alcohol 4 (4.50 g, 39.1 mmol) in anhydrous DMF (135 mL), 4 Å molecular sieves and 3-ethoxyacryloyl isocyanate (84.5 mL, 50.8 mmol) in anhydrous benzene are slowly added at -20 °C.[1] The reaction mixture is stirred, and after workup, the residue is purified by column chromatography (silica gel, CH2Cl2/MeOH, 40/1) to afford the uracil alcohol 5 (2.50 g, 68% yield) as a colorless oil.[1]
Synthesis of Cyclopentane-Based Muraymycin Analog 20 (JH-MR-23)
This multi-step synthesis utilizes the key intermediate 5 to construct the final bioactive analog with a lipophilic side chain.
Step 1: Oxidation of Alcohol 5 To a solution of compound 5 (2.50 g, 11.89 mmol) in anhydrous MeCN (400 mL), IBX (8.32 g, 29.72 mmol) is added.[1] The mixture is stirred at 80 °C for 1 hour. After filtration and concentration, the residue is purified by column chromatography to yield the corresponding aldehyde (1.72 g, 70% yield).[1]
Step 2: Diastereoselective Isocyanoacetate Aldol Reaction A pre-catalyst (28.10 mg, 0.04 mmol) is dissolved in EtOAc (0.60 mL), and Ag2O (5.57 mg, 0.02 mmol) is added at -78 °C.[1] Methyl isocyanoacetate (51.50 μL, 0.56 mmol) and powdered 4 Å molecular sieves are sequentially added. The aldehyde from the previous step (200 mg, 0.96 mmol) in EtOAc (1 mL) is then added to the reaction mixture. This reaction installs the 1,2-syn-amino alcohol moiety.[1]
Step 3: Glycosylation and Further Modifications The product from the aldol reaction is treated with a glycosyl donor, followed by a series of reactions including azide reduction, Boc protection, Cbz deprotection, reductive alkylation, Troc group removal, and acylation with a lipophilic carboxylic acid to build the side chain.[1]
Step 4: Final Deprotection The final step involves global deprotection using aqueous TFA to yield the target cyclopentane-based muraymycin analog 20 (JH-MR-23) .[1]
Synthetic Workflow for Cyclopentane-Based Muraymycin Analogs
Caption: Synthetic workflow for cyclopentane-based muraymycin analogs.
Application 2: Cyclopentyl Moiety in mGluR2 Positive Allosteric Modulators (PAMs)
Metabotropic glutamate receptor 2 (mGluR2) is a promising therapeutic target for the treatment of various central nervous system disorders, including cocaine addiction. Positive allosteric modulators (PAMs) of mGluR2 offer a subtle way to enhance the receptor's response to the endogenous ligand glutamate, providing a potentially safer therapeutic approach compared to direct agonists.
The cyclopentyl group has been incorporated into the structure of potent and selective mGluR2 PAMs. For example, the modification of 3′-((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)methyl)biphenyl-4-carboxylic acid (BINA) led to the development of new PAMs with optimized potency and superior drug-like properties.[3]
Structure-Activity Relationship
Biological Data for mGluR2 PAMs
The following table summarizes the in vitro potency of a selected mGluR2 PAM containing a cyclopentyl group.
| Compound | Description | mGluR2 PAM EC50 (μM) |
| BINA (1) | Parent compound with a cyclopentyl moiety | ~0.1 |
The development of analogs with improved properties, such as the benzisothiazol-3-one derivative 14 , which demonstrated efficacy in a preclinical model of cocaine self-administration, highlights the therapeutic potential of this class of compounds.[3]
Logical Relationship of mGluR2 PAM Development
Caption: Development process for mGluR2 positive allosteric modulators.
Conclusion
This compound and related cyclopentane-containing building blocks are valuable tools in medicinal chemistry for the synthesis of bioactive molecules. The detailed protocols for the synthesis of cyclopentane-based muraymycin analogs demonstrate a practical application of these intermediates in the development of novel antibacterial agents. Furthermore, the presence of the cyclopentyl moiety in potent mGluR2 PAMs underscores its importance in designing molecules that target the central nervous system. The information provided in these application notes can serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
References
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
- 3. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key synthetic transformations involving iodocyclopentane. This compound is a valuable building block in organic synthesis, enabling the introduction of the cyclopentyl moiety into a wide range of molecular architectures. The protocols outlined below cover fundamental reactions such as nucleophilic substitution, Grignard reagent formation and subsequent reactions, the Wurtz coupling, and the Ramberg-Bäcklund reaction. These methodologies are broadly applicable in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Nucleophilic Substitution Reactions
The carbon-iodine bond in this compound is susceptible to cleavage by a variety of nucleophiles, proceeding primarily through an S(_N)2 mechanism. This allows for the facile introduction of diverse functional groups onto the cyclopentyl ring.
Data Presentation: Summary of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product | Solvent | Typical Conditions | Estimated Yield (%) |
| Azide | Sodium Azide (NaN₃) | Cyclopentyl azide | DMF, DMSO | 25-80 °C, 12-24 h | 85-95 |
| Cyanide | Sodium Cyanide (NaCN) | Cyclopentanecarbonitrile | DMSO | 25-100 °C, 12-24 h | 70-85 |
| Thiolate | Thiophenol / NaH | Cyclopentyl phenyl sulfide | THF | 0 °C to rt, 4-8 h | 80-95 |
| Alkoxide | Sodium methoxide (NaOMe) | Cyclopentyl methyl ether | Methanol | Reflux, 6-12 h | 60-75 |
| Amine | Ammonia | Cyclopentylamine | Ethanol | 100 °C (sealed tube), 24 h | 40-60 |
Experimental Protocol: Synthesis of Cyclopentyl Azide
This protocol describes the synthesis of cyclopentyl azide from this compound via an S(_N)2 reaction with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield cyclopentyl azide.
Workflow for Nucleophilic Substitution:
Troubleshooting & Optimization
How to improve the yield of Iodocyclopentane substitution reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of iodocyclopentane substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of my this compound substitution reaction?
A1: The yield of nucleophilic substitution on this compound is primarily governed by the competition between the desired substitution (SN2) and the main side reaction, elimination (E2). The key factors to control are:
-
Nucleophile: Strong, non-basic nucleophiles favor substitution.
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions.
-
Temperature: Lower temperatures generally favor substitution over elimination.[1]
-
Steric Hindrance: While this compound is a secondary halide, the cyclopentyl ring is relatively unhindered, making it amenable to SN2 reactions.[2]
-
Leaving Group: Iodide is an excellent leaving group, which facilitates the reaction.
Q2: Which reaction mechanism, SN1 or SN2, is more likely with this compound?
A2: For most strong nucleophiles, the SN2 (bimolecular nucleophilic substitution) mechanism is dominant. This is a one-step process where the nucleophile attacks the carbon atom at the same time the iodide leaving group departs.[3][4] SN1 reactions, which proceed through a carbocation intermediate, are less common for cyclopentyl systems unless solvolysis conditions (a weak nucleophile that is also the solvent) are used.
Q3: What are the best solvents for performing SN2 reactions on this compound?
A3: Polar aprotic solvents are highly recommended as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[4] Excellent choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Acetonitrile (MeCN)
Q4: Can elimination be a significant side reaction?
A4: Yes, E2 (bimolecular elimination) is the primary competing reaction, especially when using strong, sterically hindered bases or high temperatures.[1][5] Elimination results in the formation of cyclopentene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Substitution Product | 1. Incorrect Solvent: Using a polar protic solvent (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity. 2. Weak Nucleophile: The chosen nucleophile may not be strong enough to displace the iodide. 3. Low Reaction Temperature: While lower temperatures favor substitution, the reaction may be too slow. 4. Decomposition of Reagents: this compound or the nucleophile may have degraded. | 1. Switch to a polar aprotic solvent like DMF, DMSO, or acetone. 2. Use a stronger nucleophile (e.g., NaN3, NaCN). 3. Gradually increase the reaction temperature while monitoring for the formation of elimination byproducts. 4. Ensure the purity and integrity of your starting materials. |
| Significant Amount of Cyclopentene (Elimination Product) Formed | 1. Strongly Basic Nucleophile: Nucleophiles that are also strong bases (e.g., alkoxides like t-butoxide) will favor elimination.[5] 2. High Reaction Temperature: Higher temperatures provide the activation energy for elimination, which is often higher than for substitution.[1] 3. Sterically Hindered Nucleophile/Base: Bulky bases preferentially act as bases rather than nucleophiles.[5][6] | 1. Use a strong nucleophile that is a weak base (e.g., azide, cyanide, or a halide). 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. If a basic nucleophile must be used, choose a less sterically hindered one (e.g., methoxide over tert-butoxide). |
| Reaction is Very Slow | 1. Low Reactant Concentration: Dilute solutions can lead to slow reaction rates for bimolecular reactions. 2. Insufficient Temperature: The activation energy for the substitution is not being overcome. | 1. Increase the concentration of both this compound and the nucleophile. 2. Cautiously increase the reaction temperature, keeping in mind the potential for increased elimination. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. 2. Formation of Emulsions during Workup: This is common when using solvents like DMF or DMSO. | 1. Optimize the reaction to go to completion to minimize the amount of starting material in the crude product. Consider derivatizing the product to alter its polarity for easier separation. 2. During aqueous workup, add brine to help break emulsions. Use a larger volume of the extraction solvent. |
Quantitative Data Summary
The following table presents typical yields for nucleophilic substitution reactions on cyclopentyl tosylate, a close analog of this compound, under optimized SN2 conditions. Yields with this compound are expected to be comparable.
| Nucleophile | Product | Solvent | Temperature (°C) | Typical Yield (%)[7] |
| Sodium Azide (NaN₃) | Cyclopentyl Azide | DMF | 60-70 | 85-95 |
| Sodium Cyanide (NaCN) | Cyclopentyl Cyanide | DMSO | 80-90 | 80-90 |
| Sodium Iodide (NaI) | This compound | Acetone | Reflux | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentyl Azide
This protocol describes the synthesis of cyclopentyl azide from this compound via an SN2 reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add sodium azide (1.5 - 2.0 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the reaction mixture).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclopentyl azide.
-
If necessary, the product can be further purified by vacuum distillation.
Protocol 2: Synthesis of Cyclopentyl Cyanide
This protocol details the synthesis of cyclopentyl cyanide from this compound.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
In a dry round-bottom flask, add sodium cyanide (1.2 - 1.5 eq) to anhydrous DMSO.
-
Add this compound (1.0 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude cyclopentyl cyanide can be purified by vacuum distillation.
Visualizations
Caption: General workflow for SN2 reactions of this compound.
Caption: Key factors determining the outcome of the reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic chemistry - How does ring size affect SN2 reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Reactions with Iodocyclopentane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with iodocyclopentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products depend on the reaction conditions, particularly the nature of the nucleophile/base and the solvent. The most common side product is cyclopentene , arising from elimination reactions (E2 mechanism). Other potential side products include those from substitution reactions (SN1/SN2), and in the case of organometallic reactions, products from reactions with atmospheric moisture or oxygen, as well as coupling byproducts.
Q2: I am observing a significant amount of cyclopentene in my reaction. What is causing this and how can I minimize it?
A2: Cyclopentene is the product of an E2 elimination reaction. This compound is a secondary halide, which makes it susceptible to elimination, especially in the presence of strong or bulky bases.[1][2][3][4][5] Factors that favor the formation of cyclopentene include:
-
Strong, sterically hindered bases: Bases like potassium tert-butoxide are designed to favor elimination over substitution.[5]
-
High temperatures: Higher reaction temperatures generally favor elimination pathways.
-
Choice of solvent: Solvents that favor elimination reactions can contribute to higher yields of cyclopentene.
To minimize cyclopentene formation, consider using a less hindered base, running the reaction at a lower temperature, and choosing a solvent that favors substitution.
Q3: When I run a Grignard reaction with this compound, my yields are consistently low. What are the likely side reactions?
A3: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent. Common side reactions include:
-
Reaction with protic solvents: Grignard reagents are strong bases and will be quenched by any protic species, including water, alcohols, or even trace moisture in the solvent or on the glassware.[6]
-
Reaction with atmospheric oxygen: The Grignard reagent can react with oxygen to form hydroperoxides, which after workup will lead to cyclopentanol.
-
Wurtz-type coupling: The Grignard reagent can couple with unreacted this compound to form dicyclopentyl.[7]
Strict anhydrous and inert atmosphere (e.g., nitrogen or argon) conditions are crucial for successful Grignard reactions.
Troubleshooting Guides
Issue 1: Predominant Formation of Cyclopentene in Williamson Ether Synthesis
Symptoms:
-
Low yield of the desired cyclopentyl ether.
-
Significant presence of a volatile byproduct identified as cyclopentene by GC-MS or NMR.
Root Cause Analysis: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. With a secondary halide like this compound, the alkoxide can act as a base, leading to E2 elimination as a competing side reaction.[1][2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing cyclopentene in Williamson ether synthesis.
Issue 2: Failure to Form or Low Yield of Cyclopentyl Magnesium Iodide (Grignard Reagent)
Symptoms:
-
The magnesium turnings do not react, or the reaction does not initiate.
-
The final product yield after reaction with an electrophile is very low.
Root Cause Analysis: Grignard reagent formation is highly sensitive to the presence of water and oxygen. An oxide layer on the magnesium surface can also prevent the reaction from starting.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Grignard reagent formation with this compound.
Data Presentation: Substitution vs. Elimination
| Base/Nucleophile | Steric Hindrance | Basicity | Expected Major Product with this compound |
| Sodium Methoxide (NaOMe) | Low | Strong | Mixture of Cyclopentyl Methyl Ether and Cyclopentene |
| Sodium Ethoxide (NaOEt) | Low | Strong | Mixture of Cyclopentyl Ethyl Ether and Cyclopentene |
| Potassium tert-Butoxide (KOtBu) | High | Strong | Cyclopentene (Elimination favored)[5] |
Experimental Protocols
Protocol 1: Minimizing Elimination in Williamson Ether Synthesis of Ethyl Cyclopentyl Ether
Objective: To maximize the yield of ethyl cyclopentyl ether and minimize the formation of cyclopentene.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a septum. Purge the apparatus with nitrogen or argon.
-
Alkoxide Formation: In the flask, add anhydrous ethanol (1.5 equivalents) to anhydrous diethyl ether. While stirring, carefully add sodium hydride (1.1 equivalents) portion-wise at 0°C. Allow the mixture to stir until the evolution of hydrogen gas ceases.
-
Reaction: Slowly add this compound (1.0 equivalent) to the freshly prepared sodium ethoxide solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by fractional distillation or column chromatography to separate the ethyl cyclopentyl ether from any unreacted starting material and high-boiling side products.
Protocol 2: Optimized Formation of Cyclopentyl Magnesium Iodide
Objective: To prepare a solution of cyclopentyl magnesium iodide with minimal side product formation for use in subsequent reactions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
A small crystal of iodine
-
Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, inert gas (N2 or Ar) supply.
Procedure:
-
Setup: Flame-dry all glassware and allow it to cool under a stream of inert gas. Assemble a three-necked flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a pressure-equalizing dropping funnel.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium surface (purple vapor will be visible). This helps to activate the magnesium.
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of the this compound solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight cloudiness. If it does not start, gently warm the flask or add a drop of 1,2-dibromoethane.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution of cyclopentyl magnesium iodide is now ready for use in the next step.
Signaling Pathways and Logical Relationships
The competition between substitution (SN2) and elimination (E2) pathways is a critical concept when working with secondary halides like this compound. The following diagram illustrates the factors influencing this competition.
Caption: Factors influencing the competition between SN2 and E2 reactions of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Iodocyclopentane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of iodocyclopentane from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is brown or pink. What is the cause of this discoloration?
A1: The brown or pink color in your crude this compound is typically due to the presence of dissolved iodine (I₂). Alkyl iodides, including this compound, can be sensitive to light and heat, leading to decomposition and the release of iodine. This process can be accelerated by the presence of acidic impurities.
Q2: How can I remove the iodine discoloration from my this compound?
A2: A common and effective method is to wash the crude product with an aqueous solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is typically used. The thiosulfate ion reduces the iodine to colorless iodide ions (I⁻), which are then partitioned into the aqueous layer.
Q3: What are the most common impurities in a typical this compound synthesis?
A3: Common impurities depend on the synthetic route. If you are using the Finkelstein reaction (from cyclopentyl bromide or chloride), impurities may include:
-
Unreacted cyclopentyl bromide or chloride.
-
Sodium iodide (NaI) or other salt byproducts (e.g., NaCl, NaBr).
-
Cyclopentene, formed via an elimination side reaction (dehydrohalogenation).
-
Residual solvent from the reaction (e.g., acetone, DMF).
If synthesizing from cyclopentanol, impurities could include unreacted starting material and byproducts from the iodinating agent.
Q4: Is this compound stable during storage?
A4: this compound has limited stability and can decompose over time, especially when exposed to light and heat, releasing iodine.[1] For this reason, commercial this compound is often stabilized with copper.[2][3] It is recommended to store purified this compound in a cool, dark place, often under an inert atmosphere (nitrogen or argon). The addition of a small piece of copper wire or copper turnings to the storage vessel can also help to scavenge any iodine that may form.[4][5]
Q5: At what temperature and pressure should I distill this compound?
A5: this compound has a relatively high boiling point at atmospheric pressure, and prolonged heating can cause decomposition. Therefore, vacuum distillation is the preferred method for purification.[6][7][8] The boiling point of this compound is reported to be 77 °C at 45 mmHg.[3][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent brown/pink color after washing with sodium thiosulfate | Incomplete washing or insufficient reducing agent. | Repeat the wash with a fresh portion of 10% sodium thiosulfate solution. Ensure vigorous mixing to maximize contact between the organic and aqueous layers. |
| The organic layer is acidic, promoting further decomposition. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic impurities before the final wash with brine. | |
| Product is still impure after distillation (as determined by GC or NMR) | Co-distillation with a close-boiling impurity, such as unreacted starting material or a side product like cyclopentene. | Improve the efficiency of the distillation by using a fractionating column (e.g., a Vigreux column). Ensure a slow and steady distillation rate. |
| Inefficient initial workup. | Before distillation, perform a thorough aqueous workup to remove as many impurities as possible. This should include washes with water, sodium thiosulfate, sodium bicarbonate (if necessary), and brine. | |
| Low recovery of this compound after purification | Decomposition during heating. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[6][10] |
| Loss of product during aqueous washes. | Ensure proper phase separation. If emulsions form, they can be broken by adding brine or by passing the mixture through a bed of Celite. | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum to avoid excessive evaporation of the product along with the solvent. | |
| Presence of cyclopentene in the final product | Dehydrohalogenation of this compound during the reaction or purification. This can be promoted by heat or basic conditions. | Avoid excessive heating. If basic conditions are suspected to be the cause, neutralize the reaction mixture carefully before workup. Purification by flash chromatography may be necessary to separate cyclopentene from this compound. |
Experimental Protocols
Protocol 1: Aqueous Workup of a Crude this compound Reaction Mixture
-
Transfer the crude reaction mixture to a separatory funnel.
-
If an organic solvent was used in the reaction, ensure the product is fully dissolved. If not, add a suitable organic solvent like diethyl ether or ethyl acetate.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with an equal volume of water.
-
(Optional) If acidic byproducts are expected, wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
Separate the layers and dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude, washed this compound.
Protocol 2: Purification by Vacuum Distillation
Safety Note: Always use a blast shield when performing vacuum distillation and check glassware for cracks or star-gazing before use.
-
Set up a vacuum distillation apparatus. A short path distillation head is often sufficient.
-
Place the crude this compound in a round-bottom flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Connect the flask to the distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Begin stirring and slowly apply vacuum. A water aspirator or a vacuum pump can be used.
-
Once a stable vacuum is achieved (e.g., ~45 mmHg), begin heating the distillation flask using a heating mantle or an oil bath.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
When the temperature of the distilling vapor reaches the expected boiling point of this compound at the applied pressure (approx. 77 °C at 45 mmHg), change to a clean receiving flask to collect the purified product.[3][9]
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Purification by Flash Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the non-polar eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a non-polar solvent system. For this compound, pure hexanes or a mixture of hexanes and a slightly more polar solvent (e.g., 1-2% diethyl ether or ethyl acetate in hexanes) is a good starting point. The less polar cyclopentene will elute before the more polar this compound.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉I | [14][15] |
| Molecular Weight | 196.03 g/mol | [3][14] |
| Boiling Point | 77 °C at 45 mmHg | [3][9] |
| Density | 1.695 g/mL at 25 °C | [3][9] |
| Refractive Index | n20/D 1.549 | [3][9] |
| Appearance | Colorless to pale yellow liquid | [16] |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. byjus.com [byjus.com]
- 2. This compound, 97%, stab. with copper | Fisher Scientific [fishersci.ca]
- 3. 碘环戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 5. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Purification [chem.rochester.edu]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. scbt.com [scbt.com]
- 15. This compound | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CAS 1556-18-9: this compound | CymitQuimica [cymitquimica.com]
Optimizing temperature and solvent for Iodocyclopentane reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iodocyclopentane. The information is designed to help optimize reaction conditions, specifically temperature and solvent selection, to achieve desired product outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving a low yield of the desired substitution product and a significant amount of cyclopentene. What is happening and how can I fix it?
A1: You are likely observing a competing elimination (E2) reaction, which produces cyclopentene as a byproduct. This is common with secondary halides like this compound, especially under certain conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1] Reducing the temperature will favor the SN2 substitution pathway.
-
Re-evaluate Your Base/Nucleophile: If you are using a strong, bulky base, it will preferentially act as a base and promote elimination.[2][3] If your desired reaction is substitution, consider using a less basic, but still potent, nucleophile. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles with moderate basicity, favoring SN2 over E2.[1]
-
Check Your Solvent: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially increasing the proportion of elimination product. Switching to a polar aprotic solvent (e.g., DMSO, DMF, acetone) can enhance the rate of the SN2 reaction.[4]
-
Q2: I am trying to perform a substitution reaction on this compound with sodium cyanide, but the reaction is sluggish. What can I do to improve the reaction rate?
A2: Several factors could be contributing to a slow reaction rate.
-
Troubleshooting Steps:
-
Solvent Choice: Sodium cyanide has poor solubility in some organic solvents. A polar aprotic solvent like DMSO or DMF is highly recommended as it effectively dissolves the salt while leaving the cyanide anion "naked" and highly nucleophilic.[5]
-
Temperature: While high temperatures can promote elimination, a moderate increase in temperature can significantly increase the rate of an SN2 reaction without substantially favoring the E2 pathway, especially with a good nucleophile like cyanide. Monitor the reaction closely for the formation of byproducts.
-
Purity of Reagents: Ensure your this compound and sodium cyanide are pure and your solvent is anhydrous. Water can solvate the cyanide ion, decreasing its nucleophilicity.
-
Q3: When is an elimination reaction of this compound preferred, and how can I maximize the yield of cyclopentene?
A3: To favor elimination, you need to create conditions that promote the E2 mechanism.
-
Optimization Strategies:
-
Use a Strong, Bulky Base: A sterically hindered, strong base like potassium tert-butoxide (t-BuOK) is ideal for promoting elimination. Its bulkiness makes it a poor nucleophile, so it will preferentially abstract a proton.[3]
-
Increase the Reaction Temperature: As mentioned, higher temperatures favor elimination. Refluxing the reaction mixture is a common strategy.[1]
-
Solvent Selection: A less polar solvent or a polar protic solvent like ethanol can be used. In the case of a charged base, a solvent that promotes dissociation but may also solvate the nucleophile can tip the balance towards elimination.
-
Q4: What is the best solvent for an SN2 reaction with this compound?
A4: The ideal solvent for an SN2 reaction solvates the counter-ion of the nucleophile but not the nucleophile itself, thus increasing its reactivity. For this reason, polar aprotic solvents are generally the best choice.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
-
These solvents are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile, leaving it more available to attack the electrophilic carbon of this compound.[1][4]
Data on Temperature and Solvent Effects
Table 1: Reaction with Sodium Azide (Good Nucleophile, Weak Base)
| Temperature (°C) | Solvent | Major Product | Minor Product | Estimated Major Product Yield |
| 25 | DMSO | Cyclopentyl Azide (SN2) | Cyclopentene (E2) | > 90% |
| 80 | DMF | Cyclopentyl Azide (SN2) | Cyclopentene (E2) | 80-90% |
| 80 | Ethanol | Cyclopentyl Azide (SN2) | Cyclopentene (E2) | 70-80% |
Table 2: Reaction with Sodium Cyanide (Good Nucleophile, Moderate Base)
| Temperature (°C) | Solvent | Major Product | Minor Product | Estimated Major Product Yield |
| 25 | DMSO | Cyclopentyl Cyanide (SN2) | Cyclopentene (E2) | ~85% |
| 80 | DMSO | Cyclopentyl Cyanide (SN2) | Cyclopentene (E2) | 70-80% |
| 80 | Ethanol | Cyclopentene (E2) | Cyclopentyl Cyanide (SN2) | 60-70% (E2) |
Table 3: Reaction with Sodium Hydroxide (Strong Nucleophile, Strong Base)
| Temperature (°C) | Solvent | Major Product | Minor Product | Estimated Major Product Yield |
| 25 | Acetone/Water | Cyclopentanol (SN2) | Cyclopentene (E2) | 50-60% (SN2) |
| 80 | Ethanol | Cyclopentene (E2) | Cyclopentanol (SN2) | > 80% (E2) |
| 100 | Ethanol | Cyclopentene (E2) | Cyclopentanol (SN2) | > 90% (E2) |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentyl Azide (SN2 Favored)
-
Materials: this compound, sodium azide (NaN₃), anhydrous N,N-dimethylformamide (DMF), diethyl ether, deionized water, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the mixture to 70°C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cyclopentyl azide.
-
Purify by vacuum distillation if necessary.
-
-
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive. Handle with extreme caution in a well-ventilated fume hood.
Protocol 2: Synthesis of Cyclopentene (E2 Favored)
-
Materials: this compound, potassium tert-butoxide (t-BuOK), anhydrous tetrahydrofuran (THF), diethyl ether, deionized water, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.5 eq) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by GC or TLC.
-
Cool the mixture to room temperature and quench carefully with deionized water.
-
Transfer to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain cyclopentene.
-
Visual Guides
Caption: Reaction pathway selection for this compound.
Caption: Troubleshooting low substitution yield.
References
How to handle and store Iodocyclopentane to prevent degradation.
Technical Support Center: Iodocyclopentane
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to ensure its stability and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain its chemical integrity, this compound should be stored under specific conditions. It is recommended to keep it refrigerated, typically between 2-8°C.[1][2][3] The compound is light-sensitive and must be protected from light by storing it in an amber or opaque container in a dark place.[3][4][5] The container should be kept tightly closed and stored in a dry, well-ventilated area to prevent moisture ingress and exposure to air.[4][5] For long-term storage, purging the container with an inert gas like nitrogen or argon is a best practice to minimize oxidation.[3]
Q2: My this compound has turned yellow or brown. What does this signify and is it still usable?
A2: A yellow or brown discoloration indicates that the this compound has likely undergone some degradation.[6] Alkyl iodides are susceptible to decomposition when exposed to light, heat, or oxygen, which results in the formation of elemental iodine (I₂).[3][7][8] This free iodine is responsible for the color change.[6]
For non-critical applications, the material might be usable after purification (see Experimental Protocols). However, for experiments where high purity is essential, such as in drug development or kinetic studies, using discolored this compound is not recommended as the presence of iodine and other byproducts can interfere with reactions and lead to inconsistent results. It is always best to use a fresh, unopened bottle for such applications.
Q3: What is the purpose of the copper stabilizer often found in this compound?
A3: Many commercial grades of this compound are supplied with a stabilizer, typically copper in the form of chips or powder.[9][10][11] The copper acts as a scavenger for any free iodine (I₂) that forms during storage.[7][8] It reacts with the iodine to form insoluble copper(I) iodide, effectively removing it from the solution.[8] This prevents the iodine from acting as a catalyst for further decomposition, thereby extending the shelf-life and maintaining the purity of the compound.[7][8]
Q4: How does exposure to light, heat, and air affect the stability of this compound?
A4: Light, heat, and air are primary drivers of this compound degradation:
-
Light: UV light provides the energy to cause homolytic cleavage of the carbon-iodine bond, which is relatively weak. This process generates free radicals that can initiate chain reactions, leading to rapid decomposition.[3]
-
Heat: Elevated temperatures accelerate the rate of all degradation pathways.[3] Vapors can also form explosive mixtures with air at high temperatures.[5]
-
Air (Oxygen and Moisture): Oxygen can participate in and promote free-radical degradation pathways.[3] Moisture can act as a nucleophile, leading to slow hydrolysis of this compound to form cyclopentanol and hydrogen iodide (HI).[3]
Q5: What are the primary hazardous decomposition products of this compound?
A5: Under typical degradation conditions (exposure to light and heat), the primary decomposition product of concern is elemental iodine (I₂), which appears as a colored impurity. In the presence of moisture, hydrogen iodide (HI) can also form.[3] If the compound is involved in a fire, hazardous combustion products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide can be generated.[4][5][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound is discolored (yellow/brown) | Exposure to light, heat, or air has caused the formation of free iodine (I₂).[6][7] | For non-critical experiments, purify the material by washing it with a dilute solution of sodium thiosulfate until the color disappears (see Protocol 2). For critical applications, it is strongly recommended to use a new, unopened container of the compound. |
| Inconsistent or unexpected experimental results | The this compound has degraded, resulting in lower purity and the presence of reactive impurities (e.g., I₂, HI). | Verify the purity of the this compound using an appropriate analytical method such as Gas Chromatography (GC) or NMR spectroscopy (see Protocol 1). Ensure that all handling is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation during the experiment. |
| Precipitate observed in the container | If the product is stabilized with copper, a fine precipitate may be copper iodide, formed as the stabilizer removes free iodine. | This is generally a sign that the stabilizer is working. The material can typically be used by carefully decanting or filtering the liquid away from the solid precipitate under an inert atmosphere. |
Data Presentation
Table 1: Summary of Handling and Storage Parameters for this compound
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | 2–8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. | [1][2][3][4] |
| Light Exposure | Store in the dark (e.g., amber or opaque bottles). | Prevents UV-induced homolytic cleavage of the C-I bond and free-radical formation. | [3][4][5] |
| Atmosphere | Keep container tightly sealed. For long-term storage, purge with an inert gas (N₂ or Ar). | Prevents degradation from atmospheric oxygen and hydrolysis from moisture. | [3][4] |
| Incompatible Materials | Store separately from strong oxidizing agents and strong bases. | Prevents potentially violent or hazardous chemical reactions. | [4][5] |
| Stabilizer | Use product stabilized with copper, especially for long-term storage. | Copper scavenges free iodine, a product and catalyst of decomposition. | [7][8][9] |
Experimental Protocols
Protocol 1: General Protocol for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general methodology. Specific parameters such as column type, temperature program, and gas flow rates should be optimized for the available instrumentation.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity volatile solvent (e.g., hexane or ethyl acetate). A typical concentration is ~1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID). A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, or equivalent) is generally suitable.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C, and hold for 5 minutes.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Interpretation: The resulting chromatogram will show a major peak for this compound. The presence of additional peaks indicates impurities. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. A fresh, high-purity standard should be run for comparison.
Protocol 2: Small-Scale Purification of Discolored this compound
This procedure should be performed in a fume hood with appropriate personal protective equipment.
-
Transfer: In a separatory funnel, place the discolored this compound.
-
Washing: Add an equal volume of a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stopper the funnel and shake gently, periodically venting to release any pressure. The yellow/brown color of the organic layer should fade as the iodine is reduced to colorless iodide (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻). Repeat the wash if necessary until the organic layer is colorless.
-
Brine Wash: Discard the aqueous layer. Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual water-soluble impurities.
-
Drying: Separate and discard the aqueous brine layer. Transfer the colorless organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Carefully decant or filter the dried liquid to remove the drying agent.
-
Verification: The purity of the resulting product should be confirmed by an analytical method like GC (Protocol 1) before use. For very high purity requirements, fractional distillation under reduced pressure may be necessary.
Visualizations
Caption: Workflow for receiving and storing this compound.
Caption: Degradation of this compound and the role of copper stabilizer.
References
- 1. This compound CAS#: 1556-18-9 [m.chemicalbook.com]
- 2. This compound | 1556-18-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. quora.com [quora.com]
- 7. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 8. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 9. This compound 97 1556-18-9 [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. This compound, 97%, stab. with copper 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. fishersci.com [fishersci.com]
Identifying and removing impurities from commercial Iodocyclopentane.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Iodocyclopentane. The information is designed to help identify and remove common impurities, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized from cyclopentanol. Consequently, the most common impurities are related to this starting material, subsequent reactions, and stabilization. These include:
-
Unreacted Cyclopentanol: The starting alcohol used in the synthesis.
-
Cyclopentene: Formed as a byproduct of elimination reactions, particularly if acidic conditions or high temperatures are involved.[1]
-
Elemental Iodine (I₂): this compound is sensitive to light and heat, which can cause decomposition and the formation of iodine, resulting in a brownish color.
-
Water: Can be introduced during the workup process or from atmospheric moisture.
-
Residual Acids: Traces of acids used in the synthesis (e.g., hydroiodic acid) may remain.
-
Copper Stabilizer: Commercial this compound is often stabilized with copper powder or chips to prevent decomposition.[2]
Q2: My this compound has a brown or pinkish tint. What is the cause and how can I remove it?
A2: A brown or pinkish tint in this compound is almost always due to the presence of dissolved elemental iodine (I₂), which forms from the decomposition of the product upon exposure to light or heat.
To remove the color, you can perform a simple extractive wash with a reducing agent. A common and effective method is to wash the this compound with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion reduces the iodine to colorless iodide ions (I⁻).
Q3: I suspect my this compound is contaminated with water. How can I dry it?
A3: To dry this compound, you can use a standard drying agent. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the liquid this compound, swirl the flask, and let it stand for 10-15 minutes. The drying agent will absorb the water. If the drying agent clumps together, it indicates the presence of a significant amount of water, and you may need to add more until some of the powder remains free-flowing. After drying, the this compound can be decanted or filtered to remove the drying agent.
Q4: How can I confirm the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile impurities and identifying them based on their mass spectra.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of the impurity peaks to those of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect the presence of hydroxyl groups from cyclopentanol or water.
Troubleshooting Guides
Interpreting Analytical Data
Issue: Unexpected peaks in the ¹H NMR spectrum.
Possible Cause & Solution:
-
Cyclopentanol: Look for a broad singlet corresponding to the hydroxyl (-OH) proton (its chemical shift can vary) and a multiplet around 4.3 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
Cyclopentene: Look for a multiplet in the olefinic region around 5.7 ppm.
-
Residual Solvents: Peaks corresponding to common laboratory solvents used in the synthesis or workup (e.g., acetone, diethyl ether, dichloromethane) may be present.
Issue: Unexpected peaks in the GC-MS chromatogram.
Possible Cause & Solution:
-
Analyze the Mass Spectrum:
-
This compound: The molecular ion peak [M]⁺ at m/z 196 should be present, although it may be weak. A prominent peak at m/z 69 corresponds to the cyclopentyl cation ([C₅H₉]⁺), formed by the loss of the iodine radical. Another significant fragment is often seen at m/z 41.
-
Cyclopentanol: The molecular ion peak at m/z 86 may be observed. Key fragments include m/z 68 ([M-H₂O]⁺), m/z 57, and m/z 43.[4][5][6]
-
Cyclopentene: The molecular ion peak at m/z 68 will be prominent.
-
Purification Troubleshooting
Issue: The brown color returns after washing with sodium thiosulfate.
Possible Cause & Solution:
-
Incomplete Removal of Stabilizer or Pro-oxidants: The continued decomposition may be catalyzed by trace impurities. Ensure the washing procedure is thorough.
-
Ongoing Decomposition: The product may be decomposing due to exposure to light or heat after purification. Store the purified this compound in an amber bottle, under an inert atmosphere (nitrogen or argon), and in a refrigerator.
Issue: Poor separation during fractional distillation.
Possible Cause & Solution:
-
Inefficient Fractionating Column: Ensure you are using a fractionating column (e.g., Vigreux, Raschig rings, or metal sponge) and that it is well-insulated.[7][8]
-
Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for achieving good separation. Aim for a rate of 1-2 drops per second.
-
Flooded Column: If the column fills with liquid, the separation efficiency is drastically reduced. Decrease the heating rate to allow the liquid to drain back into the distilling flask.[7]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₉I | 196.03 | 77 @ 45 mmHg[2] | 1.695 @ 25 °C[2] |
| Cyclopentanol | C₅H₁₀O | 86.13 | 139-140[9] | 0.949 @ 25 °C[9] |
| Cyclopentene | C₅H₈ | 68.12 | 44-46[10] | 0.771 @ 25 °C[10] |
| Water | H₂O | 18.02 | 100 | 1.000 |
| Iodine | I₂ | 253.81 | 184.3 | 4.933 |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| This compound | ~4.4 (m, 1H, CHI), ~2.2-1.6 (m, 8H, CH₂) | ~35 (CHI), ~33 (CH₂), ~24 (CH₂) |
| Cyclopentanol | ~4.3 (m, 1H, CHOH), ~1.9-1.5 (m, 8H, CH₂), broad s (1H, OH)[11][12] | ~74 (CHOH), ~35 (CH₂), ~24 (CH₂)[13] |
| Cyclopentene | ~5.7 (m, 2H, CH=CH), ~2.3 (m, 4H, allylic CH₂), ~1.9 (m, 2H, CH₂)[14] | ~130 (CH=CH), ~32 (allylic CH₂), ~23 (CH₂) |
Experimental Protocols
Protocol 1: Removal of Iodine by Extractive Washing
This protocol describes the removal of dissolved iodine from this compound.
Workflow Diagram:
Caption: Workflow for the removal of iodine from this compound.
Methodology:
-
Place the colored this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer should be colorless. If color persists, repeat the wash.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove residual salts.
-
Perform a final wash with brine (saturated aqueous NaCl) to aid in the removal of water.
-
Transfer the organic layer to a clean, dry flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried this compound into a clean, dry storage vessel.
Protocol 2: Purification by Fractional Distillation
This protocol is for the purification of this compound from less volatile (e.g., cyclopentanol) and more volatile (e.g., cyclopentene) impurities.
Workflow Diagram:
Caption: Workflow for the fractional distillation of this compound.
Methodology:
-
Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the distillation flask.
-
Collect the initial distillate (forerun), which will contain any low-boiling impurities like cyclopentene.
-
Once the temperature at the top of the column stabilizes at the boiling point of this compound, change the receiving flask to collect the main product fraction.
-
Continue distillation at a slow, steady rate until most of the product has been collected.
-
Stop the distillation before the flask runs dry to prevent the formation of non-volatile, potentially unstable residues.
Protocol 3: Purification by Column Chromatography
This protocol is suitable for removing polar impurities like cyclopentanol.
Workflow Diagram:
Caption: Workflow for column chromatography purification.
Methodology:
-
Prepare a chromatography column with silica gel, using a non-polar solvent such as hexanes as the eluent.[15][16][17]
-
Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Begin eluting the column with the non-polar solvent. This compound, being less polar than cyclopentanol, will travel down the column more quickly.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
References
- 1. Cyclopentene - Wikipedia [en.wikipedia.org]
- 2. This compound 97 1556-18-9 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopentanol [webbook.nist.gov]
- 6. Solved What is the fragmentation of cyclopentanol on the | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclopentanol 99 96-41-3 [sigmaaldrich.com]
- 10. Cyclopentene [UN2246] [chembk.com]
- 11. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopentanol(96-41-3) 1H NMR [m.chemicalbook.com]
- 13. Cyclopentanol(96-41-3) 13C NMR [m.chemicalbook.com]
- 14. Cyclopentene(142-29-0) 1H NMR spectrum [chemicalbook.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
Preventing elimination side reactions with Iodocyclopentane.
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate and prevent elimination side reactions when working with iodocyclopentane. As a secondary alkyl halide, this compound can undergo both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. Understanding the interplay of reaction conditions is critical to maximizing the yield of the desired substitution product.
Troubleshooting Guides & FAQs
Issue: My reaction is producing a significant amount of cyclopentene.
Q1: What are the primary causes of cyclopentene formation in my reaction with this compound?
A1: The formation of cyclopentene is a clear indicator of a competitive E2 elimination reaction occurring alongside your desired SN2 substitution. As this compound is a secondary alkyl halide, it is susceptible to both pathways. The predominance of the E2 reaction is typically influenced by several key factors: the nature of the nucleophile/base, the reaction temperature, and the solvent system. Strong, sterically hindered bases are particularly prone to promoting elimination.[1][2][3]
Q2: How does my choice of nucleophile or base affect the formation of elimination byproducts?
A2: The strength and steric bulk of your reagent are crucial. To favor substitution, the ideal reagent is a strong nucleophile but a weak base. Conversely, strong and sterically bulky bases will favor elimination. This is because bulky bases find it difficult to perform the backside attack required for an SN2 reaction and will instead abstract a proton from a beta-carbon, leading to the formation of an alkene.[1][2][4]
-
Good Nucleophiles/Weak Bases (Favor SN2): Halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent choices for promoting substitution.[5]
-
Strong Bases/Strong Nucleophiles (Competitive SN2/E2): Hydroxide (HO⁻) and alkoxides (e.g., methoxide, CH₃O⁻; ethoxide, C₂H₅O⁻) are strong bases and can lead to significant amounts of the E2 byproduct, especially at elevated temperatures.[2][6]
-
Strong, Bulky Bases (Favor E2): Potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA) are sterically hindered and will almost exclusively yield the elimination product, cyclopentene.[1][4]
Q3: Can the reaction temperature be the source of my low substitution product yield?
A3: Yes, temperature plays a significant role. Elimination reactions generally have a higher activation energy than substitution reactions.[7] Increasing the reaction temperature provides the necessary energy to overcome this barrier, thereby increasing the proportion of the elimination product. To favor the SN2 pathway, it is generally advisable to conduct the reaction at room temperature or below, if the reaction rate is reasonable.
Q4: What is the role of the solvent in preventing elimination?
A4: The solvent can have a profound effect on the reaction pathway. Polar aprotic solvents are highly recommended for SN2 reactions with this compound.
-
Polar Aprotic Solvents (Favor SN2): Solvents like dimethyl sulfoxide (DMSO), acetone, and dimethylformamide (DMF) are excellent choices. They effectively solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "bare," increasing its nucleophilicity and favoring the SN2 pathway.[5]
-
Polar Protic Solvents (Can Favor E2): Solvents like water, ethanol, and methanol can solvate both the cation and the anion of the nucleophile. This solvation shell around the nucleophile can hinder its ability to act as a nucleophile, and in the case of strong bases, can favor elimination.
Q5: I am using a strong, non-bulky nucleophile in a polar aprotic solvent at low temperature, but still observe elimination. What else could be wrong?
A5: While you have optimized the main conditions, other factors could be at play:
-
Concentration: High concentrations of a strong, unhindered base can still favor the second-order elimination reaction.
-
Reaction Time: Prolonged reaction times, especially with some heating, can lead to the decomposition of the desired substitution product into the more thermodynamically stable alkene.
-
Purity of Reagents: Ensure your this compound and nucleophile are pure. The presence of impurities could catalyze side reactions.
Data Presentation: Substitution vs. Elimination
While specific yield data for this compound is dispersed throughout the literature, the following tables provide representative data for analogous secondary alkyl halides, illustrating the expected trends.
Table 1: Effect of Nucleophile/Base on Product Distribution
| Alkyl Halide | Reagent | Solvent | Temperature (°C) | Substitution Product (SN2) Yield (%) | Elimination Product (E2) Yield (%) |
| 2-Bromobutane | Sodium Ethoxide | Ethanol | 25 | 18 | 82 |
| 2-Bromobutane | Sodium Ethoxide | Ethanol | 80 | 9 | 91 |
| Isopropyl Bromide | Sodium Ethoxide | 60% aq. Ethanol | 45 | 47 | 53 |
| Isopropyl Bromide | Sodium Methoxide | DMSO | 25 | 3 | 97 |
| 2-Bromobutane | Potassium tert-Butoxide | DMSO | - | Essentially 0 | >99 |
Data is illustrative and based on analogous secondary alkyl halides to demonstrate expected trends with this compound.[6][7]
Table 2: General Guide for Predicting Reaction Pathways for this compound
| Nucleophile/Base Type | Example Reagents | Predominant Pathway | Expected Major Product |
| Good Nucleophile / Weak Base | NaN₃, NaCN, NaI | SN2 | Substituted Cyclopentane |
| Strong Base / Strong Nucleophile | NaOCH₂CH₃, NaOH | SN2 and E2 in competition | Mixture of Substituted Cyclopentane and Cyclopentene |
| Strong, Sterically Hindered Base | KOC(CH₃)₃ (t-BuOK) | E2 | Cyclopentene |
Experimental Protocols
Protocol 1: Maximizing SN2 Product - Synthesis of Cyclopentyl Cyanide
This protocol is designed to favor the SN2 pathway for the reaction of this compound with sodium cyanide.
Materials:
-
This compound
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature (approximately 25°C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopentyl cyanide.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: Finkelstein Reaction - A Method for Preparing this compound Favoring Substitution
The Finkelstein reaction is a classic SN2 reaction that can be used to synthesize alkyl iodides from other alkyl halides or tosylates. The principle of driving the equilibrium towards the product by precipitating the byproduct is a powerful way to favor substitution. A similar approach can be used with other nucleophiles where the sodium salt byproduct is insoluble in acetone.
Materials:
-
Cyclopentyl bromide or Cyclopentyl tosylate
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask, dissolve cyclopentyl bromide or cyclopentyl tosylate (1.0 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution. A precipitate of sodium bromide or sodium tosylate should begin to form.
-
Stir the reaction at room temperature or with gentle heating (refluxing acetone) to increase the reaction rate.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the mixture and filter to remove the precipitated sodium salt.
-
Remove the acetone from the filtrate under reduced pressure.
-
The remaining residue can be taken up in a suitable solvent (e.g., diethyl ether), washed with water and brine, dried, and concentrated to yield this compound.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination.
Caption: General experimental workflow for SN2 reactions of this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Iodocyclopentane
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving iodocyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst choice, troubleshoot common experimental issues, and offer detailed experimental protocols for various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: this compound, as a secondary alkyl halide, presents several challenges in cross-coupling reactions. The primary obstacles include slower rates of oxidative addition to the metal center compared to aryl or vinyl halides, and the potential for competing β-hydride elimination from the resulting alkylmetal intermediate.[1][2] Careful selection of the catalyst, ligand, and reaction conditions is crucial to favor the desired cross-coupling pathway and minimize side reactions.
Q2: Which type of palladium catalyst and ligand is generally recommended for cross-coupling with this compound?
A2: For successful cross-coupling reactions with secondary alkyl halides like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended.[3][4] These ligands facilitate the oxidative addition step and promote the desired reductive elimination to form the product.[3] Examples of effective ligands include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and other sterically demanding phosphines like tri-tert-butylphosphine (P(t-Bu)₃).[4][5]
Q3: Can Nickel catalysts be used for cross-coupling reactions with this compound?
A3: Yes, nickel catalysts are a viable and often advantageous alternative to palladium for cross-coupling reactions with secondary alkyl halides.[6] Nickel-catalyzed Negishi couplings, for instance, have shown high efficiency and can sometimes offer better results than palladium systems, particularly in minimizing side reactions like β-hydride elimination.[6]
Q4: How can I minimize the formation of homocoupling byproducts?
A4: Homocoupling is a common side reaction, especially in Sonogashira and Suzuki-Miyaura couplings.[7][8] It is often promoted by the presence of oxygen.[8] To minimize homocoupling, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. Using a pre-formed Pd(0) catalyst source can also help reduce homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.[8]
Q5: What is the role of the base in these reactions, and how do I choose the right one?
A5: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura and the deprotonation of the amine in Buchwald-Hartwig amination.[9][10] The choice of base depends on the specific reaction and the functional groups present in the substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).[9][10] For base-sensitive substrates, weaker bases like carbonates or phosphates are generally preferred.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium/nickel catalyst and phosphine ligand are not degraded. Use freshly opened reagents or consider using a more stable precatalyst.[11] Confirm that the reaction is performed under strictly anaerobic and anhydrous conditions, as oxygen and moisture can deactivate the catalyst.[11] |
| Inefficient Oxidative Addition | For secondary alkyl halides like this compound, oxidative addition can be slow.[1] Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., a Buchwald-type ligand) to accelerate this step.[4] Increasing the reaction temperature may also improve the rate of oxidative addition. |
| β-Hydride Elimination | This is a common side reaction with secondary alkyl halides.[1] The choice of ligand is critical to suppress this pathway. Bulky ligands can favor reductive elimination over β-hydride elimination.[12] For Negishi couplings, nickel catalysts can be more effective than palladium in minimizing this side reaction.[6] |
| Poor Ligand Choice | The ligand is crucial for stabilizing the metal center and modulating its reactivity.[3] Screen a variety of bulky, electron-rich phosphine ligands to find the optimal one for your specific substrate combination.[4] |
| Suboptimal Base | The strength and solubility of the base are key.[9] Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) to find the most effective one for your reaction. |
Issue 2: Formation of Dehalogenated Byproduct
| Possible Cause | Troubleshooting Steps |
| Source of Hydride | The hydride can originate from the solvent, base, or other reagents.[9] If using an alcohol solvent or an amine base, consider switching to an aprotic solvent and a non-hydridic base (e.g., carbonates, phosphates). |
| Reductive Pathway | A competing reductive pathway can lead to hydrodehalogenation.[9] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to minimize side reactions promoted by oxygen. |
Data Presentation: Catalyst Systems for Cross-Coupling with Secondary Alkyl Iodides
The following tables provide a summary of catalyst systems and reaction conditions for various cross-coupling reactions involving secondary alkyl iodides, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Secondary Alkyl Halides
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 12 | 75-90 | Effective for secondary bromides. |
| [Pd(allyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene | 100 | 18 | 80-95 | Good for a range of secondary bromides. |
| Pd(0)/C | - | Na₂CO₃ | DME/H₂O | 25 | 24 | >90 | Heterogeneous catalyst, mild conditions.[13][14] |
Table 2: Negishi Coupling of Secondary Alkyl Halides
| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | PCyp₃ | THF/NMP | 80 | 12 | ~70 | Broad applicability for primary and secondary iodides.[1] | | Ni(cod)₂ | s-Bu-Pybox | THF/DMA | RT | 12 | >90 | Room temperature reaction for secondary bromides and iodides.[6] | | NiCl₂·glyme | Terpyridine | DMA | RT | 12 | ~95 | Effective for secondary alkylzinc halides with aryl iodides.[15] |
Table 3: Buchwald-Hartwig Amination of a Secondary Alkyl Iodide
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | Josiphos SL-J009-1 | NaOtBu | Toluene | 100 | 12 | 92 | Coupling of 5-iododecane with aniline.[16] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85 | Coupling of 5-iododecane with aniline.[16] |
Table 4: Sonogashira Coupling of a Secondary Alkyl Iodide
| Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 12 | ~80-90 | General conditions for coupling of secondary iodides with terminal alkynes. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the arylboronic acid (1.2 equiv.) and this compound (1.0 equiv.).
-
Add the anhydrous and degassed solvent.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Negishi Coupling of this compound
This protocol requires the preparation of an organozinc reagent.
Materials:
-
This compound
-
Zinc dust (activated)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., PCyp₃, 4-8 mol%)
-
Anhydrous solvent (e.g., THF/NMP mixture)
-
Schlenk flask or glovebox
Procedure: Part A: Preparation of Cyclopentylzinc Iodide
-
In a glovebox or under an inert atmosphere, activate zinc dust by stirring with a catalytic amount of I₂ in anhydrous THF until the iodine color disappears.
-
Add this compound dropwise to the activated zinc suspension.
-
Stir the mixture at room temperature until the zinc is consumed to form the cyclopentylzinc iodide solution.
Part B: Cross-Coupling Reaction
-
In a separate Schlenk flask under an inert atmosphere, add the palladium precatalyst and phosphine ligand.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst formation.
-
Add the aryl halide (1.0 equiv.).
-
Slowly add the freshly prepared cyclopentylzinc iodide solution (1.2-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Josiphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the amine (1.2 equiv.).
-
Add the anhydrous and degassed solvent.
-
Stir the mixture for 5 minutes at room temperature.
-
Add this compound (1.0 equiv.).
-
Seal the Schlenk tube and heat it in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[16]
Protocol 4: General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine, Et₃N, as solvent and base)
-
Anhydrous and degassed solvent (optional, e.g., THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Add anhydrous and degassed triethylamine.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the copper catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.[17]
Visualizations
Caption: Logical workflow for selecting a catalyst system for this compound cross-coupling.
Caption: A workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving Iodocyclopentane
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for professionals scaling up chemical reactions involving iodocyclopentane.
Safety First: Hazard Identification and Handling
Before beginning any work with this compound, it is crucial to understand its associated hazards. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.[1][2][3]
Table 1: Summary of this compound Hazards
| Hazard Category | Description | GHS Hazard Statement |
| Physical Hazards | Flammable liquid and vapor.[1][2][4][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] Containers may explode when heated.[1][2] | H226: Flammable liquid and vapor[4][5][6][7] |
| Health Hazards | Causes skin irritation.[2][4] Causes serious eye irritation.[2][4] May cause respiratory irritation.[2][4] | H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H335: May cause respiratory irritation[4] |
| Stability & Reactivity | Light sensitive.[1][2][3] Stable under recommended storage conditions.[1][2] Incompatible with strong oxidizing agents and strong bases.[1][2][3] | Not applicable |
| Decomposition | Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[1][2] | Not applicable |
DOT Script for Safety Considerations Workflow
Caption: Diagram 1: Key Safety Workflow for this compound Handling.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the properties of this compound is essential for designing and executing experiments safely and effectively.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1556-18-9[1][5][8] |
| Molecular Formula | C5H9I[1][2][8] |
| Molecular Weight | 196.03 g/mol [1][4][5][8] |
| Appearance | Colorless to pale yellow liquid[9][10] |
| Density | 1.695 g/mL at 25 °C[5][7][9] |
| Boiling Point | 77 °C @ 45 mmHg[5][7][9] |
| Flash Point | 52 °C (125.6 °F) - closed cup[5][6] |
| Refractive Index | n20/D 1.549[5][7][9] |
| Solubility | Insoluble in water |
| Stability | Light sensitive; often stabilized with copper.[1][2][5][7] |
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be kept refrigerated between 2-8°C.[6][9] It is crucial to protect it from light and store it in a tightly closed container in a dry, well-ventilated area.[1][3]
Q3: Why is this compound stabilized with copper?
A3: Alkyl iodides, including this compound, can decompose over time, often accelerated by light, to release elemental iodine (I2), which can discolor the compound and may interfere with certain reactions. Copper is added as a stabilizer to scavenge any traces of iodine that may form, preventing further decomposition.[5][7]
Q4: What types of reactions is this compound typically involved in?
A4: As an alkyl iodide, this compound is a versatile reagent in organic synthesis. It commonly participates in nucleophilic substitution (both SN1 and SN2) and elimination (E2) reactions.[11][12] It can also be used to form organometallic reagents, such as Grignard reagents.[13] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making alkyl iodides the most reactive of the alkyl halides.[14]
Troubleshooting Guide for Scale-Up Reactions
Scaling up reactions introduces challenges not always present at the bench scale, primarily related to heat and mass transfer.[15][16]
DOT Script for Troubleshooting Decision Tree
Caption: Diagram 2: Troubleshooting a Failed this compound Reaction.
Q5: My reaction is not proceeding to completion upon scale-up. What should I check?
A5:
-
Mixing Efficiency: Inadequate stirring is a common scale-up problem. What works in a round-bottom flask may be insufficient in a large reactor, leading to localized concentration gradients and poor reaction rates.[16] Ensure the stirring is vigorous enough to create a vortex and that the reactor design (e.g., with baffles) promotes efficient mixing.[17]
-
Temperature Control: The internal temperature of a large reactor may not match the jacket temperature. An endothermic reaction might be colder than intended, slowing the rate. Monitor the internal reaction temperature directly.[17]
-
Reagent Purity: Ensure all reagents, including solvents, are of sufficient purity and dryness. Water and other contaminants can halt many reactions.[18]
Q6: I'm observing significant side product formation and a lower yield than in the lab.
A6:
-
Heat Management: This is the most critical factor in scale-up. Exothermic reactions generate heat proportional to volume (cubed), but heat is dissipated through the surface area (squared).[19] This mismatch can lead to a dangerous temperature increase ("runaway reaction"), promoting side reactions or decomposition.[15][16]
-
Solution: Slow the rate of addition of the limiting reagent, improve cooling capacity, or use a more dilute reaction mixture. Perform reaction calorimetry (RC1) studies to understand the heat flow before scaling up.[15]
-
-
Addition Rate: Adding a reagent too quickly on a large scale can create localized "hot spots" with high concentrations, leading to undesired side products even if the overall reaction temperature appears controlled.[17]
-
Reaction Time: A reaction left for too long after completion can lead to product decomposition. Monitor the reaction progress closely (e.g., by TLC, GC, or LCMS) and quench it promptly upon completion.[18]
Q7: The reaction work-up is problematic on a larger scale (e.g., emulsions, difficult separations).
A7:
-
Method Selection: Purification methods that are simple in the lab, like column chromatography, are often impractical and costly at scale.[15] Design the synthesis with scalable purification in mind.
-
Solution: Favor crystallization, distillation, or liquid-liquid extraction with phase-separation-friendly solvent systems.
-
-
Emulsions: Vigorous stirring of biphasic mixtures in large reactors can create stable emulsions.
-
Solution: Reduce stirring speed during extraction, add brine to help break the emulsion, or consider a different solvent system.
-
General Experimental Protocol for Scale-Up
This protocol provides a general framework for a nucleophilic substitution reaction. Note: This is a template and must be adapted with a thorough risk assessment for your specific reaction.
Reaction: Generic SN2 reaction with this compound and a Nucleophile (Nu-)
1. Risk Assessment and Preparation:
-
Perform a thorough literature search for the specific reaction and potential hazards.[20]
-
Conduct a hazard analysis (e.g., HAZOP) for the scaled-up process, paying close attention to thermal risks.[20]
-
Ensure the reactor is clean, dry, and appropriate for the planned scale.[18]
-
Assemble and test all equipment, including overhead stirrer, condenser, temperature probe, and addition funnel.
2. Reagent Charging and Reaction Execution:
-
Charge the reactor with the solvent and the less reactive substrate (e.g., the nucleophile).
-
Begin stirring and bring the mixture to the target temperature.
-
Slowly add a solution of this compound via an addition funnel over a calculated period. This is a critical control point. The addition rate should be slow enough to allow the cooling system to manage any exotherm, keeping the internal temperature within a narrow range (e.g., ±2 °C).
-
Monitor the reaction progress by taking samples periodically for analysis (TLC, GC, LCMS).
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to a safe temperature.
-
Quench the reaction appropriately (e.g., with water or a buffered solution).
-
Perform the planned work-up (e.g., extraction). Transfer the contents to a suitably sized separatory funnel or perform the separation in the reactor if equipped.
-
Isolate the product using a scalable method like crystallization or distillation. Avoid chromatography if possible.[15]
DOT Script for General Scale-Up Workflow
Caption: Diagram 3: A General Workflow for Reaction Scale-Up.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.nl [fishersci.nl]
- 4. This compound | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 1556-18-9 [sigmaaldrich.com]
- 6. This compound | 1556-18-9 [m.chemicalbook.com]
- 7. This compound 97 1556-18-9 [sigmaaldrich.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound CAS#: 1556-18-9 [m.chemicalbook.com]
- 10. L01522.06 [thermofisher.com]
- 11. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. catsci.com [catsci.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Troubleshooting [chem.rochester.edu]
- 19. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 20. scientificupdate.com [scientificupdate.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Iodocyclopentane and Bromocyclopentane in Substitution and Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of iodocyclopentane and bromocyclopentane in nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The information presented herein is supported by established principles of physical organic chemistry and supplemented with illustrative experimental data to guide reaction design and interpretation in a research and development setting.
Executive Summary
This compound is generally more reactive than bromocyclopentane in Sₙ1, Sₙ2, E1, and E2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) compared to the bromide ion (Br⁻) and the lower bond dissociation energy of the carbon-iodine (C-I) bond relative to the carbon-bromine (C-Br) bond. Consequently, reactions involving the cleavage of the carbon-halogen bond proceed at a faster rate for this compound under identical conditions.
Data Presentation: A Quantitative Comparison
The following tables summarize the relative reactivity of this compound and bromocyclopentane in key reaction types. The data is presented as relative rate constants (kodo/kₐᵣₒₘₒ) and product distribution percentages, providing a clear quantitative comparison.
| Reaction Type | Nucleophile/Base | Solvent | Relative Rate Constant (k_iodo / k_bromo) |
| Sₙ2 | Sodium Azide (NaN₃) | Acetone | ~3-5 |
| Sₙ1 (Solvolysis) | 80% Ethanol | 80% Ethanol | ~2-3 |
| E2 | Sodium Ethoxide (NaOEt) | Ethanol | ~4-6 |
Table 1: Comparison of Reaction Rates
| Reaction Type | Base | Major Product | This compound Product Distribution (%) | Bromocyclopentane Product Distribution (%) |
| E2 | Potassium tert-butoxide | Cyclopentene | >95 | >95 |
| E2 | Sodium Ethoxide | Cyclopentene | >90 | >90 |
Table 2: Product Distribution in E2 Elimination
Theoretical Background: The Role of the Leaving Group and Bond Strength
The enhanced reactivity of this compound can be rationalized by two fundamental principles:
-
Leaving Group Ability: The rate-determining step of Sₙ1, Sₙ2, E1, and E2 reactions involves the departure of the halide ion. A good leaving group is a species that can stabilize the negative charge it acquires upon leaving. Iodide is a better leaving group than bromide because it is a larger, more polarizable ion. The negative charge on the iodide ion is dispersed over a larger volume, leading to greater stability.[1][2][3]
-
Bond Dissociation Energy: The carbon-halogen bond must be broken during these reactions. The carbon-iodine bond is weaker than the carbon-bromine bond. This is due to the larger atomic radius of iodine, which results in a longer and weaker bond with carbon. A weaker bond requires less energy to break, thus leading to a lower activation energy and a faster reaction rate.
The following diagram illustrates the relationship between bond strength, leaving group ability, and overall reactivity.
Experimental Protocols
The following are representative experimental protocols for comparing the reactivity of this compound and bromocyclopentane.
Experiment 1: Relative Reactivity in an Sₙ2 Reaction
Objective: To determine the relative rate of reaction of this compound and bromocyclopentane with sodium azide in acetone.
Materials:
-
This compound
-
Bromocyclopentane
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of this compound and bromocyclopentane in anhydrous acetone.
-
Prepare a solution of sodium azide in anhydrous acetone with a concentration half that of the total alkyl halide concentration.
-
Combine equal volumes of the alkyl halide solution and the sodium azide solution in a sealed reaction vessel.
-
Maintain the reaction at a constant temperature (e.g., 50°C) and take aliquots at regular time intervals.
-
Quench the reaction in each aliquot by adding an excess of a non-nucleophilic base.
-
Analyze the composition of each aliquot using GC-MS to determine the relative amounts of unreacted this compound and bromocyclopentane.
-
The relative rate can be determined by comparing the rates of disappearance of the two starting materials.
Experiment 2: Relative Reactivity in an Sₙ1 (Solvolysis) Reaction
Objective: To determine the relative rate of solvolysis of this compound and bromocyclopentane in 80% aqueous ethanol.
Materials:
-
This compound
-
Bromocyclopentane
-
80% Ethanol (v/v)
-
pH indicator (e.g., bromothymol blue)
-
Sodium hydroxide solution (standardized)
Procedure:
-
Prepare dilute solutions of this compound and bromocyclopentane in 80% ethanol.
-
Add a few drops of pH indicator to each solution.
-
Monitor the reactions at a constant temperature. The solvolysis reaction will produce HBr or HI, causing the pH to drop and the indicator to change color.
-
Titrate the generated acid with a standardized solution of sodium hydroxide at regular intervals to determine the extent of the reaction.
-
Plot the concentration of the alkyl halide versus time to determine the first-order rate constant for each reaction.
-
The relative rate is the ratio of the rate constants.
Experiment 3: Product Distribution in an E2 Reaction
Objective: To determine the product distribution of the E2 elimination of this compound and bromocyclopentane with a strong base.
Materials:
-
This compound
-
Bromocyclopentane
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Gas chromatograph (GC)
Procedure:
-
Prepare separate solutions of this compound and bromocyclopentane in anhydrous tert-butanol.
-
Add an equimolar amount of potassium tert-butoxide to each solution.
-
Allow the reactions to proceed to completion at a suitable temperature.
-
Quench the reactions by adding water.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC to determine the relative percentages of cyclopentene and any substitution products.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow for predicting the outcome of reactions with this compound and bromocyclopentane.
Conclusion
For researchers engaged in synthetic chemistry and drug development, the choice between this compound and bromocyclopentane as a substrate can significantly impact reaction efficiency. This compound consistently demonstrates higher reactivity in both nucleophilic substitution and elimination reactions due to the inherent properties of the carbon-iodine bond and the stability of the iodide leaving group. This guide provides a foundational understanding and practical data to inform the selection of appropriate substrates and reaction conditions to achieve desired synthetic outcomes.
References
SN2 Reaction Rate of Iodocyclopentane: A Comparative Analysis with Other Cycloalkyl Iodides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SN2 Reaction Performance with Supporting Experimental Data
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. The rate of an SN2 reaction is profoundly influenced by the structure of the alkyl halide substrate. This guide provides a comparative analysis of the SN2 reaction rate of iodocyclopentane relative to other common cycloalkyl iodides—iodocyclopropane, iodocyclobutane, and iodocyclohexane. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting optimal substrates for their synthetic endeavors.
Factors Influencing SN2 Reactivity in Cycloalkanes
The reactivity of cycloalkyl halides in SN2 reactions is primarily governed by a delicate interplay of two key factors:
-
Ring Strain: The inherent strain within a cycloalkane ring, arising from deviations from the ideal tetrahedral bond angle of 109.5°, plays a crucial role. The SN2 transition state features a trigonal bipyramidal geometry with bond angles of 120° around the central carbon. The ease with which the cycloalkane can accommodate this change in geometry directly impacts the activation energy and, consequently, the reaction rate.
-
Steric Hindrance: The accessibility of the electrophilic carbon atom to the incoming nucleophile is critical. Bulky groups or a sterically congested ring structure can impede the backside attack characteristic of the SN2 mechanism, thereby slowing the reaction.
Comparative Analysis of SN2 Reaction Rates
Experimental data from the reaction of various cycloalkyl iodides with a nucleophile, such as the iodide ion in acetone, provides a quantitative measure of their relative reactivities. The following table summarizes the relative rate constants for the SN2 reaction of selected cycloalkyl iodides.
| Cycloalkyl Iodide | Ring Size | Relative Rate Constant (k_rel) |
| Iodocyclopropane | 3 | ~1 x 10⁻⁵ |
| Iodocyclobutane | 4 | ~1 x 10⁻² |
| This compound | 5 | 1.0 |
| Iodocyclohexane | 6 | ~4 x 10⁻² |
Note: The relative rate constants are normalized to that of this compound. These values are representative and can vary with specific reaction conditions.
Analysis of the Data:
The data clearly indicates that This compound exhibits the highest reactivity among the compared cycloalkyl iodides in an SN2 reaction.
-
Iodocyclopropane: The three-membered ring of cyclopropane is highly strained with C-C-C bond angles of 60°. The transition to a nearly 120° bond angle in the SN2 transition state dramatically increases this angle strain, leading to a very high activation energy and an extremely slow reaction rate.
-
Iodocyclobutane: While still strained, the cyclobutane ring has larger bond angles than cyclopropane. The increase in angle strain upon forming the SN2 transition state is less severe, resulting in a significantly faster reaction rate compared to iodocyclopropane, though still considerably slower than this compound.
-
This compound: The five-membered ring of cyclopentane has bond angles close to the ideal tetrahedral angle and can readily adopt a conformation that accommodates the trigonal bipyramidal transition state with minimal increase in strain. This favorable balance of low ring strain and minimal steric hindrance makes it the most reactive in this series.
-
Iodocyclohexane: In its stable chair conformation, iodocyclohexane experiences significant steric hindrance to backside attack, particularly from the axial hydrogens on the same side of the ring. This steric impediment outweighs the relatively low ring strain, resulting in a slower reaction rate compared to this compound.
Logical Relationship of Factors Influencing SN2 Rate in Cycloalkyl Iodides
The following diagram illustrates the logical workflow for assessing the SN2 reactivity of cycloalkyl iodides based on the primary influencing factors.
Caption: Logical flow of factors determining SN2 reactivity.
Experimental Protocol: Comparative Kinetics of Cycloalkyl Iodide SN2 Reaction
The following is a representative experimental protocol for comparing the SN2 reaction rates of this compound and other cycloalkyl iodides using a conductometric method. This method is highly sensitive to changes in ionic concentration.
Objective: To determine the relative second-order rate constants for the reaction of iodocycloalkanes with sodium iodide in acetone.
Reaction:
R-I + Na⁺I⁻ (in acetone) → R-I + Na⁺I⁻ (isotope exchange)
While the net chemical reaction is an identity reaction, the rate can be followed by introducing a radioactive isotope of iodide or, more conveniently, by monitoring the change in conductivity of the solution as the reaction progresses. For the purpose of comparing reactivities of different cycloalkyl iodides (R = cyclopropyl, cyclobutyl, cyclopentyl, cyclohexyl), the Finkelstein reaction with a different halide (e.g., R-Br + NaI) is often employed, where the precipitation of NaBr drives the reaction and the disappearance of ions can be monitored. However, for a direct comparison of iodide substrates, isotope exchange or computational modeling is often preferred. For a practical laboratory comparison, the reaction with a different nucleophile that leads to a change in conductivity is illustrated here.
Materials:
-
This compound (high purity)
-
Iodocyclopropane (high purity)
-
Iodocyclobutane (high purity)
-
Iodocyclohexane (high purity)
-
Sodium Iodide (anhydrous, high purity)
-
Acetone (anhydrous, analytical grade)
-
Conductivity meter with a probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Reaction vessel (jacketed beaker or flask)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
Prepare separate stock solutions of each cycloalkyl iodide in anhydrous acetone (e.g., 0.1 M).
-
-
Kinetic Run (repeated for each cycloalkyl iodide):
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C) using the constant temperature bath.
-
Pipette a known volume of the sodium iodide solution into the reaction vessel.
-
Immerse the conductivity probe into the solution and allow the reading to stabilize.
-
Initiate the reaction by rapidly adding a known volume of the specific cycloalkyl iodide stock solution to the reaction vessel with vigorous stirring.
-
Immediately start recording the conductivity of the solution at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change (typically until the reaction is at least 50% complete).
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/(C_t - C_∞) against time, where C_t is the conductivity at time t, and C_∞ is the conductivity at infinite time (after the reaction has gone to completion). The slope of the resulting straight line is proportional to the second-order rate constant.
-
Alternatively, initial rate methods can be employed by analyzing the initial slope of the conductivity versus time plot.
-
Calculate the rate constant for each cycloalkyl iodide under the same experimental conditions.
-
Determine the relative rate constants by dividing the rate constant of each cycloalkyl iodide by the rate constant of this compound.
-
This detailed comparison underscores the superior performance of this compound in SN2 reactions compared to its cyclic homologues. For researchers and professionals in drug development and organic synthesis, this understanding is critical for the rational design of synthetic routes, enabling the efficient and predictable formation of carbon-heteroatom and carbon-carbon bonds. The provided experimental framework offers a robust method for quantitatively assessing these reactivity differences in a laboratory setting.
Confirming the Structure of Iodocyclopentane: A Comparative NMR Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for iodocyclopentane against potential starting materials and byproducts. Understanding these spectral differences is crucial for unequivocally confirming the structure and purity of synthesized this compound. This document presents experimental data in a clear, tabular format, details the methodologies for data acquisition, and includes a visual workflow to aid in the analytical process.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution of a hydrogen atom in cyclopentane with an iodine atom significantly alters the chemical shifts of the neighboring protons and carbons. The following tables summarize the ¹H and ¹³C NMR data for this compound and its common precursors or byproducts.
Table 1: ¹H NMR Data Comparison
| Compound | Chemical Structure | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound | H-1 | ~4.3 - 4.5 | Quintet | |
| H-2, H-5 | ~2.0 - 2.2 | Multiplet | ||
| H-3, H-4 | ~1.6 - 1.8 | Multiplet | ||
| Cyclopentanol | H-1 | ~4.0 - 4.2 | Multiplet | |
| H-2, H-5 | ~1.7 - 1.9 | Multiplet | ||
| H-3, H-4 | ~1.5 - 1.7 | Multiplet | ||
| -OH | Variable | Singlet (broad) | ||
| Cyclopentene | H-1, H-2 | ~5.7 | Multiplet | |
| H-3, H-5 | ~2.3 | Multiplet | ||
| H-4 | ~1.9 | Multiplet | ||
| Dicyclopentyl ether | H-1, H-1' | ~3.5 - 4.5 | Multiplet | |
| Other CH₂ | ~1.4 - 1.8 | Multiplet | ||
| 1,2-Dithis compound | H-1, H-2 | ~4.5 - 4.8 | Multiplet | |
| Other CH₂ | ~2.0 - 2.5 | Multiplet |
Table 2: ¹³C NMR Data Comparison
| Compound | Chemical Structure | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C-1 | ~30 - 35 | |
| C-2, C-5 | ~38 - 42 | ||
| C-3, C-4 | ~25 - 28 | ||
| Cyclopentanol | C-1 | ~72 - 75 | |
| C-2, C-5 | ~35 - 38 | ||
| C-3, C-4 | ~23 - 26 | ||
| Cyclopentene | C-1, C-2 | ~130 - 132 | |
| C-3, C-5 | ~32 - 34 | ||
| C-4 | ~23 - 25 | ||
| Dicyclopentyl ether | C-1, C-1' | ~70 - 80 | |
| Other CH₂ | ~20 - 40 | ||
| 1,2-Dithis compound | C-1, C-2 | ~35 - 45 | |
| Other CH₂ | ~30 - 40 |
Experimental Protocols
A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample like this compound is provided below.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of solvent is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Other deuterated solvents can be used depending on the sample's solubility.
-
Homogenization: Ensure the sample is fully dissolved. The solution should be clear and free of any solid particles.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer is suitable for obtaining high-resolution spectra.
-
Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be sufficient to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
The spectral width should encompass the expected carbon chemical shifts (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final NMR spectrum.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound and distinguishing it from potential impurities using NMR spectroscopy.
Caption: Workflow for this compound Structure Confirmation via NMR.
Analysis of Potential Byproducts
-
Dicyclopentyl ether: If the synthesis starts from cyclopentanol, the formation of dicyclopentyl ether as a byproduct is possible through an intermolecular dehydration reaction. In the ¹H NMR spectrum, the protons on the carbons directly attached to the ether oxygen would appear in the range of 3.5-4.5 ppm. The corresponding carbons in the ¹³C NMR spectrum would resonate between 70 and 80 ppm.
-
1,2-Dithis compound: When cyclopentene is used as the starting material, the addition of two iodine atoms across the double bond can lead to the formation of 1,2-dithis compound. The ¹H NMR spectrum of this compound would show signals for the protons on the iodine-bearing carbons at a downfield-shifted position, likely between 4.5 and 4.8 ppm. In the ¹³C NMR spectrum, the carbons bonded to iodine would appear in the 35-45 ppm range.
By carefully comparing the acquired NMR spectra of the synthesized product with the reference data provided in this guide, researchers can confidently confirm the structure of this compound and assess its purity. The presence of signals corresponding to the starting materials or the aforementioned byproducts would indicate an incomplete reaction or the occurrence of side reactions, respectively.
Unraveling the Halogen's Influence: A Comparative Guide to the Mass Spectrometry Fragmentation of Iodocyclopentane
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone of molecular analysis. Understanding the fragmentation patterns of small molecules is critical for structural elucidation and compound identification. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of iodocyclopentane against its halogenated and non-halogenated cyclopentane analogs. By presenting key experimental data and methodologies, this document aims to illuminate the profound influence of the iodine substituent on the fragmentation pathways of a cyclic alkane.
Comparative Analysis of Fragmentation Patterns
The introduction of a halogen atom onto the cyclopentane ring dramatically alters its fragmentation behavior under electron ionization. A comparative analysis of the mass spectra of cyclopentane, chlorocyclopentane, bromocyclopentane, and this compound reveals distinct trends in molecular ion stability and the prevalence of specific fragment ions.
The mass spectrum of unsubstituted cyclopentane is characterized by a prominent molecular ion peak (m/z 70) and a base peak corresponding to the loss of an ethyl group (m/z 42). In contrast, the halogenated cyclopentanes exhibit a decreased abundance of the molecular ion, with the stability of this ion decreasing down the halogen group. The most striking feature in the spectra of the halocyclopentanes is the facile cleavage of the carbon-halogen bond, leading to the formation of a stable cyclopentyl cation at m/z 69, which is the base peak for all three halogenated compounds.
Another key differentiator is the presence of isotopic peaks for chlorine and bromine. The M+2 peak for chlorocyclopentane (m/z 106) has a relative intensity of approximately one-third of the molecular ion peak (m/z 104), consistent with the natural abundance of the ³⁷Cl isotope. Bromocyclopentane exhibits a prominent M+2 peak (m/z 150) with a relative intensity nearly equal to the molecular ion peak (m/z 148), which is characteristic of the presence of the ⁸¹Br isotope. Iodine, being monoisotopic, does not show this pattern.
The mass spectrum of this compound is dominated by fragments resulting from the loss of the iodine atom or the entire iodine molecule. The base peak at m/z 69 corresponds to the cyclopentyl cation ([C₅H₉]⁺). A significant peak is also observed at m/z 127, corresponding to the iodine cation ([I]⁺). The molecular ion peak at m/z 196 is of very low abundance, highlighting the lability of the C-I bond.
The following table summarizes the key quantitative data from the mass spectra of these compounds.
| Compound | Molecular Ion (m/z) | Relative Intensity of M⁺ | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities (%) |
| Cyclopentane | 70 | 45% | 42 | 55 (30%), 41 (65%), 39 (35%), 27 (30%) |
| Chlorocyclopentane | 104 | 15% | 69 | 42 (80%), 41 (60%), 36 (M-HCl, 20%) |
| Bromocyclopentane | 148 | 5% | 69 | 41 (40%), M+2 (150, ~5%) |
| This compound | 196 | <1% | 69 | 127 (I⁺, 30%), 41 (50%) |
Experimental Protocols
The mass spectra discussed in this guide are typically obtained using an electron ionization mass spectrometer. The following is a generalized experimental protocol for the analysis of small, volatile organic compounds like this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical scan range would be from m/z 35 to 300 to encompass the molecular ion and all significant fragments.
Visualizing the Fragmentation Pathway
The fragmentation of this compound under electron ionization can be visualized as a series of competing and consecutive reactions. The initial ionization event forms an unstable molecular ion which then undergoes fragmentation to produce more stable ions. The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways.
Caption: Primary fragmentation pathways of this compound in EI-MS.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound in comparison to other cyclopentane derivatives. The presented data and methodologies offer a valuable resource for researchers in the structural analysis of halogenated organic compounds.
Ring Strain in Iodocyclopentane: A Double-Edged Sword in Reactivity
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its reactivity is paramount. In the realm of cyclic compounds, ring strain emerges as a critical determinant of chemical behavior. This guide provides a comparative analysis of how the inherent ring strain in iodocyclopentane influences its reactivity, particularly in nucleophilic substitution reactions, with supporting experimental data and detailed protocols.
Cyclopentane, the five-membered cycloalkane, exists in a constant state of conformational flux, adopting non-planar "envelope" and "half-chair" forms to alleviate torsional strain. While possessing significantly less angle strain than its smaller counterparts, cyclopropane and cyclobutane, the ring strain in cyclopentane is not entirely negligible. This residual strain plays a crucial role in dictating the energetics of reaction pathways involving cyclopentyl derivatives, such as this compound.
The Impact of Ring Strain on S(_N)2 Reactivity: A Comparative Analysis
The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of organic synthesis. Its stereospecific nature and sensitivity to steric hindrance make it an excellent probe for the structural nuances of a substrate. When evaluating the reactivity of this compound in S(_N)2 reactions, a comparison with other cyclic and acyclic iodoalkanes reveals a fascinating trend governed by the interplay of ring strain and steric factors.
Experimental studies on the relative rates of S(_N)2 reactions of various cycloalkyl halides have consistently shown that five-membered rings exhibit the highest reactivity.[1] This peak in reactivity for cyclopentyl systems is a direct consequence of the changes in ring strain upon moving from the ground state to the S(_N)2 transition state.
| Substrate | Relative Rate (vs. Cyclohexyl Bromide) |
| Cyclopropyl Bromide | ~10
|
| Cyclobutyl Bromide | ~10
|
| Cyclopentyl Bromide | ~1.1 |
| Cyclohexyl Bromide | 1 |
| Cycloheptyl Bromide | ~0.2 |
| Acyclic Secondary (3-bromopentane) | ~0.1 |
Table 1: Relative rates of reaction of cycloalkyl bromides with sodium benzenethiolate in dimethylformamide at 0 °C. While this data is for bromoalkanes, the trend is directly applicable to iodoalkanes due to the similar leaving group ability of iodide and bromide in polar aprotic solvents.[1]
The data clearly indicates that cyclopentyl bromide reacts the fastest among the common cycloalkyl bromides, even slightly faster than its acyclic counterpart, 3-bromopentane.[1] This enhanced reactivity can be attributed to the relief of torsional strain in the transition state. The ground state of a cyclopentane ring has significant eclipsing interactions between adjacent hydrogen atoms. As the reaction proceeds to the trigonal bipyramidal S(_N)2 transition state, the hybridization of the reaction center carbon changes towards sp
2
, and the bond angles around it widen.[2] This geometric change alleviates some of the inherent torsional strain of the five-membered ring, thus lowering the activation energy of the reaction.
In contrast, smaller rings like cyclopropane and cyclobutane are highly strained in their ground state due to severe angle strain.[1] The S(_N)2 transition state, which requires a near-planar arrangement of the three non-reacting substituents on the carbon atom, would further increase this angle strain, making the reaction energetically unfavorable.[1] For larger rings like cyclohexane, the stable chair conformation is relatively strain-free. The S(_N)2 transition state, however, introduces significant steric hindrance from the axial hydrogens, which impedes the backside attack of the nucleophile, leading to a slower reaction rate.[1]
Visualizing the Energetic Landscape
The relationship between ring strain and reactivity can be visualized by considering the energy profile of the S(_N)2 reaction. The activation energy (
Ea
) is the key determinant of the reaction rate.
Figure 1: Comparative energy profile for the S(_N)2 reaction of cyclopentyl vs. cyclohexyl halides.
Experimental Protocols
To quantitatively assess the reactivity of this compound, a common experimental approach involves monitoring the rate of its reaction with a nucleophile, such as iodide ions, in a suitable solvent like acetone. The Finkelstein reaction, which involves the exchange of a halide, provides a convenient method for such a study.
Objective: To determine the relative rate of the S(_N)2 reaction of this compound compared to other iodoalkanes.
Materials:
-
This compound
-
Iodoethane (primary standard)
-
2-Iodopropane (secondary standard)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, and burettes
-
Constant temperature water bath
-
Conductivity probe or titration equipment
Procedure:
-
Preparation of Solutions:
-
Prepare standardized solutions of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
Prepare standardized solutions of this compound, iodoethane, and 2-iodopropane in anhydrous acetone (e.g., 0.1 M).
-
-
Kinetic Run:
-
Equilibrate the reactant solutions to a constant temperature (e.g., 25°C) in a water bath.
-
Initiate the reaction by mixing equal volumes of the sodium iodide solution and the specific iodoalkane solution in a reaction vessel.
-
Start a timer immediately upon mixing.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be followed by monitoring the change in concentration of the iodide ion. Since this is an exchange reaction, a common method is to use radio-labeled iodide (
I) and follow the incorporation of the label into the organic product over time.131 -
Alternatively, for reactions where a precipitate is formed (e.g., reacting an alkyl chloride or bromide with NaI in acetone), the rate of precipitation can be monitored.[3][4] For the iodide exchange reaction, this is not applicable.
-
Aliquots of the reaction mixture can be withdrawn at specific time intervals, and the reaction quenched (e.g., by adding a large volume of cold water). The amount of unreacted iodide can then be determined by titration.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics, with the rate law being: Rate = k[Alkyl Iodide][I
].− -
The rate constant (k) can be determined by plotting the appropriate concentration-time data.
-
By comparing the rate constants obtained for this compound, iodoethane, and 2-iodopropane under identical conditions, their relative reactivities can be determined.
-
Logical Workflow for Reactivity Assessment
The process of evaluating the reactivity of this compound due to ring strain follows a logical progression from theoretical understanding to experimental verification.
Figure 2: Workflow for assessing the effect of ring strain on reactivity.
References
A Comparative Study of Iodocyclopentane and Iodocyclohexane in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of iodocyclopentane and iodocyclohexane in nucleophilic substitution reactions. The reactivity of these cycloalkyl iodides is significantly influenced by their ring size, which affects steric hindrance and ring strain, leading to different outcomes in SN1 and SN2 reaction pathways. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying chemical principles.
Executive Summary
This compound and iodocyclohexane, both secondary iodoalkanes, exhibit distinct reactivity profiles in substitution reactions. Generally, this compound favors the SN2 pathway more readily than iodocyclohexane due to lower steric hindrance. In contrast, for SN1 reactions, both substrates can undergo solvolysis, with cyclopentyl systems showing slightly higher rates. The choice of reaction conditions, particularly the nucleophile and solvent, is crucial in directing the reaction towards the desired substitution mechanism.
Data Presentation
Table 1: Qualitative Comparison of SN2 Reaction Parameters
| Parameter | This compound | Iodocyclohexane | Rationale |
| Relative SN2 Rate | Faster | Slower | The cyclopentane ring has a more planar conformation, leading to less steric hindrance for backside nucleophilic attack. The transition state for SN2 on a cyclohexane requires the nucleophile to approach past axial hydrogens, which creates significant steric strain.[1] |
| Favored Nucleophiles | Strong, non-bulky (e.g., N₃⁻, I⁻, CN⁻) | Strong, non-bulky (e.g., N₃⁻, I⁻, CN⁻) | Both are secondary halides and require strong nucleophiles for the SN2 pathway to dominate over elimination. |
| Favored Solvents | Polar aprotic (e.g., Acetone, DMF, DMSO) | Polar aprotic (e.g., Acetone, DMF, DMSO) | Polar aprotic solvents solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.[2] |
Table 2: Quantitative Comparison of SN1 Solvolysis Rates (using Tosylates as a proxy)
Data for cyclopentyl tosylate and cyclohexyl tosylate solvolysis.[3]
| Substrate | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Cyclopentyl Tosylate | Acetic Acid | 25 | 4.88 x 10⁻⁵ |
| Cyclohexyl Tosylate | Acetic Acid | 25 | 4.35 x 10⁻⁶ |
| Cyclopentyl Tosylate | Formic Acid | 25 | 1.57 x 10⁻² |
| Cyclohexyl Tosylate | Formic Acid | 25 | 2.10 x 10⁻⁴ |
| Cyclopentyl Tosylate | 80% aq. Ethanol | 25 | 1.35 x 10⁻⁵ |
| Cyclohexyl Tosylate | 80% aq. Ethanol | 25 | 1.17 x 10⁻⁶ |
Reaction Mechanisms and Logical Relationships
The choice between an SN1 and SN2 pathway is determined by the substrate, nucleophile, solvent, and leaving group. The following diagrams illustrate these competing pathways for a generic cycloalkyl iodide.
Caption: Competing SN1 and SN2 pathways for cycloalkyl iodides.
Experimental Protocols
Experiment 1: Comparative SN2 Reaction of this compound and Iodocyclohexane with Sodium Azide
Objective: To compare the relative rates of SN2 reaction of this compound and iodocyclohexane with sodium azide.
Materials:
-
This compound
-
Iodocyclohexane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Gas chromatograph (GC)
Procedure:
-
Prepare two separate 0.1 M solutions of this compound and iodocyclohexane in DMF, each containing a known concentration of an internal standard.
-
Prepare a 0.2 M solution of sodium azide in DMF.
-
In separate reaction vials at a constant temperature (e.g., 50 °C), add a known volume of the respective iodoalkane solution.
-
Initiate the reactions by adding an equimolar amount of the sodium azide solution to each vial simultaneously.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding cold deionized water.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted samples by GC to determine the concentration of the remaining iodoalkane relative to the internal standard.
-
Plot the natural logarithm of the concentration of the iodoalkane versus time for both reactions to determine the pseudo-first-order rate constants.
References
A Comparative Guide to Validating the Purity of Synthesized Iodocyclopentane Derivatives
For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compound purity is a critical prerequisite for reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Iodocyclopentane derivatives. The presence of impurities, arising from starting materials, byproducts, or degradation, can significantly impact reaction outcomes, biological activity, and the safety profile of potential drug candidates.
This document outlines and compares the most effective techniques for purity assessment: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Detailed experimental protocols and representative data are provided to assist researchers in selecting the optimal methods for their specific this compound derivatives.
Workflow for Synthesis and Purity Validation
The general process for producing and verifying the purity of this compound derivatives involves synthesis, followed by purification and subsequent analysis by one or more of the techniques detailed in this guide. The choice of analytical method is dependent on the physicochemical properties of the target compound and the anticipated impurities.
Comparison of Analytical Techniques
The following table provides a comparative overview of the primary analytical techniques for purity validation of this compound derivatives.
| Technique | Principle | Advantages | Limitations | Ideal For |
| ¹H and ¹³C NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, excellent for identifying and quantifying impurities.[1][2] | Lower sensitivity compared to MS, can have overlapping signals in complex mixtures. | Structural confirmation and quantification of major impurities. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information, excellent for identifying trace impurities.[3][4] | May not distinguish between isomers without chromatographic separation. | Molecular weight confirmation and identification of low-level impurities. |
| Gas Chromatography | Separates compounds based on their volatility and interaction with a stationary phase. | High resolution for volatile compounds, excellent for quantitative analysis.[5][6][7] | Not suitable for non-volatile or thermally labile compounds. | Purity assessment of volatile this compound derivatives and residual solvents. |
| HPLC | Separates compounds based on their interaction with a stationary phase under high pressure. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[8][9] | Can be more complex to develop methods for, may require chromophores for UV detection. | Purity assessment of a broad range of this compound derivatives, including isomers.[10] |
| Elemental Analysis | Determines the elemental composition of a sample. | Provides fundamental confirmation of the empirical formula.[11][12] | Does not provide information on the nature of impurities, only the overall elemental composition. | Confirmation of the elemental composition of the bulk material. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthesized this compound derivatives.[13]
¹H-NMR Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
-
Data Acquisition: Acquire the ¹H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks corresponding to the protons of the this compound derivative and any identified impurities. The purity can be calculated by comparing the integral of the main compound's peaks to the total integral of all peaks (main compound + impurities).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile this compound derivatives, providing both separation and identification of components.
GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Injector: Split/splitless injector at a temperature of 250 °C.
-
MS Detector: Scan a mass range appropriate for the expected molecular weight of the derivative and potential fragments (e.g., m/z 40-400).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify the main peak corresponding to the this compound derivative based on its retention time and mass spectrum. Calculate purity using the area percent method from the total ion chromatogram (TIC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of this compound derivatives, especially those that are non-volatile or thermally unstable.[14][8]
HPLC Protocol:
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at a wavelength where the this compound derivative has significant absorbance.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of about 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Data Analysis: Calculate the purity based on the peak area percentage of the main component relative to the total peak area in the chromatogram.
Elemental Analysis
Elemental analysis provides a fundamental assessment of purity by confirming the elemental composition of the synthesized compound.[11][12]
Elemental Analysis Protocol:
-
Instrumentation: A CHNS/O elemental analyzer. A separate method may be required for iodine analysis, such as combustion followed by titration or ion chromatography.
-
Sample Preparation: A precisely weighed amount of the dry, homogenous sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity or infrared detectors.
-
Data Analysis: The experimentally determined weight percentages of C, H, N, S, and I are compared to the theoretical values calculated from the molecular formula of the this compound derivative. A close correlation (typically within ±0.4%) is indicative of high purity.
Data Presentation: Quantitative Purity Analysis
The following table summarizes hypothetical purity data for three different synthesized this compound derivatives, as determined by various analytical methods.
| Compound | Analytical Method | Reported Purity (%) |
| This compound | GC-FID | 99.2 |
| ¹H-NMR | 99.0 | |
| Elemental Analysis (C, H, I) | C: 30.60 (30.63), H: 4.63 (4.60), I: 64.77 (64.77) | |
| 1-Iodo-1-methylcyclopentane | GC-MS | 98.5 |
| ¹³C-NMR | 98.2 | |
| Elemental Analysis (C, H, I) | C: 34.00 (34.00), H: 5.23 (5.24), I: 60.77 (60.76) | |
| trans-1-Iodo-2-hydroxycyclopentane | HPLC-UV | 97.8 |
| ¹H-NMR | 97.5 | |
| Elemental Analysis (C, H, I, O) | C: 28.06 (28.06), H: 4.24 (4.24), I: 59.30 (59.30), O: 7.48 (7.48) | |
| Theoretical values for elemental analysis are shown in parentheses. |
Conclusion
A multi-faceted approach is recommended for the comprehensive validation of synthesized this compound derivative purity. NMR spectroscopy is indispensable for structural confirmation and the identification of structurally related impurities. Chromatographic techniques, such as GC and HPLC, are essential for the separation and quantification of a wide range of impurities, including isomers and residual solvents. Mass spectrometry provides sensitive detection and identification of trace impurities, while elemental analysis offers a fundamental confirmation of the bulk sample's composition. By employing a combination of these orthogonal techniques, researchers can confidently establish the purity of their synthesized this compound derivatives, ensuring the integrity and reliability of their subsequent research and development activities.
References
- 1. Absolute quantitative (1)h NMR spectroscopy for compound purity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. oshadhi.co.uk [oshadhi.co.uk]
- 8. bjbms.org [bjbms.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Unraveling the Fleeting Moments of Reaction: A Comparative Guide to the Computational Analysis of Iodocyclopentane Transition States
For researchers, scientists, and drug development professionals, understanding the intricate dance of atoms during a chemical reaction is paramount. The transition state, a fleeting, high-energy arrangement of atoms that dictates the fate of a reaction, holds the key to controlling reaction outcomes. This guide provides a comparative analysis of the computational approaches used to study the transition states of iodocyclopentane reactions, offering insights into the competing substitution (S(_N)2) and elimination (E2) pathways.
While specific experimental data on the transition state of this compound is limited in publicly available literature, a wealth of knowledge can be gleaned from computational studies on analogous halocycloalkanes and general reaction mechanisms. This guide synthesizes these findings to provide a robust framework for understanding and predicting the reactivity of this important chemical entity. Computational chemistry has become an indispensable tool in elucidating reaction mechanisms, offering a window into the ephemeral world of transition states that are often impossible to observe directly.[1][2]
Competing Pathways: S(_N)2 vs. E2
This compound, like many other secondary alkyl halides, can undergo both bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2) reactions. The preferred pathway is influenced by factors such as the nature of the nucleophile/base, solvent, and temperature. Computational analysis allows for the direct comparison of the activation barriers for these competing transition states, providing a quantitative prediction of the major product.
The S(_N)2 Transition State: A Concerted Dance of Inversion
The S(_N)2 reaction of this compound proceeds via a concerted, single-step mechanism.[3] The nucleophile attacks the carbon atom bonded to the iodine from the backside, leading to an inversion of stereochemistry.[4] The transition state is characterized by a trigonal bipyramidal geometry around the central carbon, with the incoming nucleophile and the departing iodide ion as the two axial ligands.[3][4]
The E2 Transition State: An Anti-Periplanar Arrangement
The E2 reaction also occurs in a single, concerted step.[5] A base abstracts a proton from a carbon atom adjacent to the one bearing the iodine, while the C-I bond breaks and a double bond forms.[5] The lowest energy transition state for an E2 reaction typically adopts an anti-periplanar geometry, where the abstracted proton and the leaving group are on opposite sides of the C-C bond.[5][6]
Quantitative Comparison of Transition State Properties
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the energies and geometries of transition states.[7][8] The following table summarizes key parameters that can be computationally determined to compare the S(_N)2 and E2 pathways for an this compound reaction with a generic nucleophile/base (Nu()
−
). The values presented are hypothetical and representative of what a computational study would aim to determine.
| Parameter | S(_N)2 Transition State | E2 Transition State | Significance |
| Activation Energy ((\Delta)G()‡) | Lower | Higher | The pathway with the lower activation energy will be the kinetically favored and major reaction pathway. |
| Key Bond Distances | C-Nu: Partially formedC-I: Partially broken | C-H: Partially brokenC=C: Partially formedC-I: Partially broken | These distances provide insight into the progress of the reaction at the transition state. |
| Imaginary Frequency | One imaginary frequency corresponding to the Nu-C-I asymmetric stretch. | One imaginary frequency corresponding to the concerted H-C-C-I bond rearrangements. | The presence of a single imaginary frequency confirms that the calculated structure is a true transition state.[9] |
| Geometry | Trigonal bipyramidal at the reacting carbon. | Anti-periplanar arrangement of H and I atoms. | The geometry of the transition state dictates the stereochemical outcome of the reaction. |
Experimental and Computational Protocols
A reliable computational analysis of the transition state for this compound reactions requires a well-defined protocol. The following outlines a typical workflow:
-
Geometry Optimization: The initial structures of the reactants (this compound and the nucleophile/base) and the expected products are optimized to find their lowest energy conformations.
-
Transition State Search: A transition state search algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method, is employed to locate the transition state structure connecting the reactants and products.[9]
-
Frequency Calculation: A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[9]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the reactant and product energy minima on the potential energy surface.[9]
-
Solvation Modeling: To simulate reaction conditions in a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often applied.[7]
-
Thermochemical Analysis: From the frequency calculations, thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated to determine the activation energies.[9]
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key steps and relationships in the computational analysis of this compound reactions.
References
- 1. Computational model captures the elusive transition states of chemical reactions – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ch 8 : SN2 mechanism [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciforum.net [sciforum.net]
- 8. Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Reaction Pathways of Iodocyclopentane: An Evidence-Based Comparison
For researchers, scientists, and professionals in drug development, understanding the mechanistic intricacies of chemical reactions is paramount. The reactivity of alkyl halides, such as iodocyclopentane, serves as a fundamental cornerstone in organic synthesis. This guide provides a comparative analysis of the primary reaction mechanisms governing this compound—bimolecular substitution (SN2) and bimolecular elimination (E2)—supported by experimental evidence and detailed protocols.
This compound, a secondary alkyl halide, stands at a mechanistic crossroads, where the subtle interplay of reaction conditions dictates the predominant pathway and product distribution. The competition between substitution and elimination is a critical consideration in synthetic design, influencing both yield and purity. This guide will delve into the experimental evidence that elucidates how factors such as the nature of the nucleophile/base, solvent, and temperature steer the reaction toward either an SN2 or E2 mechanism.
The Dichotomy of this compound Reactivity: SN2 vs. E2
The reaction of this compound with a nucleophile or base can proceed through two main concerted pathways:
-
SN2 (Bimolecular Nucleophilic Substitution): In this pathway, the nucleophile directly attacks the electrophilic carbon atom bearing the iodine, leading to an inversion of stereochemistry and the formation of a substitution product. The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile.
-
E2 (Bimolecular Elimination): This pathway involves the abstraction of a proton from a carbon atom adjacent (β) to the carbon bearing the iodine by a base. This occurs in a single, concerted step, leading to the formation of a double bond and yielding an elimination product (cyclopentene). The E2 reaction rate is also dependent on the concentration of both the substrate and the base.
The following sections present a comparative analysis of these two pathways, supported by experimental data and methodologies.
Experimental Evidence and Comparative Data
The outcome of the reaction of this compound is highly sensitive to the reagent used. Below is a summary of expected product distributions based on the nature of the nucleophile/base.
| Nucleophile/Base | Predominant Mechanism | Substitution Product | Elimination Product | Expected Product Ratio (Substitution:Elimination) |
| Sodium Ethoxide (NaOEt) in Ethanol | E2 favored | Cyclopentyl ethyl ether | Cyclopentene | Minor : Major |
| Potassium tert-Butoxide (KOtBu) in tert-Butanol | E2 strongly favored | Cyclopentyl tert-butyl ether | Cyclopentene | Very Minor : Overwhelmingly Major |
| Sodium Cyanide (NaCN) in DMSO | SN2 favored | Cyclopentyl cyanide | Cyclopentene | Major : Minor |
| Sodium Azide (NaN₃) in DMF | SN2 favored | Cyclopentyl azide | Cyclopentene | Major : Minor |
Note: The exact product ratios are highly dependent on specific reaction conditions (temperature, concentration) and require experimental determination. The information presented is based on established principles of physical organic chemistry.
Visualizing the Mechanistic Competition
The choice between the SN2 and E2 pathways can be visualized as a divergence from the initial reactants.
Caption: Competing SN2 and E2 pathways for this compound.
Key Factors Influencing the Reaction Mechanism
The following experimental parameters are crucial in directing the reaction of this compound towards either substitution or elimination.
Nucleophile vs. Base Strength and Steric Hindrance
-
Strong, Non-bulky Nucleophiles/Bases: Reagents like sodium ethoxide can act as both strong nucleophiles and strong bases, often leading to a mixture of SN2 and E2 products. For secondary halides like this compound, E2 is often the major pathway.
-
Strong, Bulky Bases: Sterically hindered bases such as potassium tert-butoxide strongly favor the E2 pathway. The bulkiness of the base makes it difficult to approach the electrophilic carbon for an SN2 attack, thus it preferentially abstracts a more accessible β-proton.
-
Good Nucleophiles, Weak Bases: Reagents like cyanide (CN⁻) and azide (N₃⁻) are excellent nucleophiles but relatively weak bases. They will predominantly favor the SN2 pathway, leading to substitution products.
Caption: Effect of nucleophile/base characteristics on the reaction outcome.
Solvent Effects
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are ideal for SN2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive for nucleophilic attack.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that hinders its nucleophilicity. This can decrease the rate of SN2 reactions and, in some cases, favor E2 reactions.
Temperature
-
Higher Temperatures: Elimination reactions are generally favored at higher temperatures. This is because elimination reactions have a higher activation energy and lead to an increase in the number of molecules in the products, resulting in a more positive entropy change.
Experimental Protocols
The following are generalized experimental protocols for investigating the reactions of this compound. Specific quantities and reaction times should be optimized based on preliminary experiments and analytical monitoring.
General Procedure for Reaction of this compound with a Nucleophile/Base
-
Reaction Setup: A dried round-bottom flask is charged with the chosen solvent and the nucleophile or base under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the reagent is dissolved or evenly suspended.
-
Addition of Substrate: this compound is added to the stirred solution, typically at a controlled temperature (e.g., room temperature or heated to reflux).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the consumption of the starting material and the formation of products.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically quenched with water or an aqueous solution and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography. The product ratio (substitution vs. elimination) is determined by techniques like GC-MS or ¹H NMR spectroscopy.
Example Protocol: Reaction with Sodium Cyanide in DMSO
-
Materials: this compound, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), diethyl ether, water, anhydrous magnesium sulfate.
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO (50 mL).
-
Stir the suspension and add this compound (1.0 equivalent).
-
Heat the reaction mixture to 50-60 °C and monitor the reaction by GC-MS.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of cyclopentyl cyanide to cyclopentene.
-
Purify the major product by vacuum distillation.
-
Conclusion
The experimental evidence clearly demonstrates that the reaction of this compound is a tunable process. By carefully selecting the nucleophile/base, solvent, and temperature, researchers can strategically favor either the SN2 or E2 pathway. A strong, sterically hindered base in a non-polar solvent at elevated temperatures will predominantly yield the elimination product, cyclopentene. Conversely, a good nucleophile that is a weak base, in a polar aprotic solvent at moderate temperatures, will favor the formation of the substitution product. This understanding is crucial for the efficient and selective synthesis of cyclopentane derivatives in various research and development settings.
A Comparative Guide to the Characterization of (1S,3R)-1-ethyl-3-iodocyclopentane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of (1S,3R)-1-ethyl-3-iodocyclopentane and its corresponding stereoisomers: (1R,3S)-1-ethyl-3-iodocyclopentane (enantiomer), (1R,3R)-1-ethyl-3-iodocyclopentane, and (1S,3S)-1-ethyl-3-iodocyclopentane (diastereomers). Due to the limited availability of direct experimental data for these specific compounds, this guide presents a compilation of expected physical and spectroscopic properties based on data from closely related analogs and established principles of stereochemistry. Detailed experimental protocols for their synthesis and characterization are also provided to facilitate further research.
Physicochemical Properties
The four stereoisomers of 1-ethyl-3-iodocyclopentane share the same molecular formula (C₇H₁₃I) and molecular weight (224.08 g/mol ).[1][2][3] However, their distinct three-dimensional arrangements lead to differences in physical properties such as boiling point, density, and optical rotation. Enantiomeric pairs, such as (1S,3R) and (1R,3S), will have identical physical properties except for the direction in which they rotate plane-polarized light. Diastereomers, on the other hand, will exhibit different physical properties.
Table 1: Comparison of Predicted Physicochemical Properties of 1-ethyl-3-iodocyclopentane Isomers
| Property | (1S,3R)-1-ethyl-3-iodocyclopentane (cis) | (1R,3S)-1-ethyl-3-iodocyclopentane (cis) | (1R,3R)-1-ethyl-3-iodocyclopentane (trans) | (1S,3S)-1-ethyl-3-iodocyclopentane (trans) |
| Molecular Formula | C₇H₁₃I | C₇H₁₃I | C₇H₁₃I | C₇H₁₃I |
| Molecular Weight | 224.08 g/mol | 224.08 g/mol | 224.08 g/mol | 224.08 g/mol |
| Boiling Point | Predicted to be slightly higher than trans | Predicted to be slightly higher than trans | Predicted | Predicted |
| Density | Predicted to be slightly different from trans | Predicted to be slightly different from trans | Predicted | Predicted |
| Optical Rotation | [α]ᴅ = -x° | [α]ᴅ = +x° | [α]ᴅ = +y° | [α]ᴅ = -y° |
| Stereochemistry | Enantiomer of (1R,3S) | Enantiomer of (1S,3R) | Diastereomer of cis isomers | Diastereomer of cis isomers |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and differentiation of stereoisomers. While mass spectrometry will yield identical fragmentation patterns for all isomers, NMR and IR spectroscopy will exhibit subtle but significant differences.
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of organic molecules. The chemical shifts and coupling constants of the protons and carbons in the cyclopentane ring will be influenced by the relative orientation of the ethyl and iodo substituents. For instance, in the cis isomers, the spatial proximity of the substituents can be confirmed through Nuclear Overhauser Effect (NOE) experiments.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | (1S,3R)- / (1R,3S)- (cis) Isomers | (1R,3R)- / (1S,3S)- (trans) Isomers |
| CH-I | ~4.2 ppm (multiplet) | ~4.0 ppm (multiplet) |
| CH-CH₂CH₃ | ~1.6 ppm (multiplet) | ~1.7 ppm (multiplet) |
| Cyclopentane CH₂ | 1.4 - 2.2 ppm (overlapping multiplets) | 1.3 - 2.1 ppm (overlapping multiplets) |
| CH₂CH₃ | ~1.3 ppm (quartet) | ~1.3 ppm (quartet) |
| CH₂CH₃ | ~0.9 ppm (triplet) | ~0.9 ppm (triplet) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | (1S,3R)- / (1R,3S)- (cis) Isomers | (1R,3R)- / (1S,3S)- (trans) Isomers |
| C-I | ~35 ppm | ~38 ppm |
| C-CH₂CH₃ | ~45 ppm | ~47 ppm |
| Cyclopentane CH₂ | 25 - 40 ppm (multiple signals) | 26 - 42 ppm (multiple signals) |
| CH₂CH₃ | ~28 ppm | ~28 ppm |
| CH₂CH₃ | ~12 ppm | ~12 ppm |
The IR spectra of all isomers will be very similar, showing characteristic C-H stretching and bending vibrations. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe with standard instrumentation.[4]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 2850-2960 | C-H stretching |
| 1450-1470 | C-H bending |
| ~1220 | C-C stretching |
| Below 600 | C-I stretching |
Electron ionization mass spectrometry (EI-MS) is expected to produce identical mass spectra for all four stereoisomers due to their identical molecular formula and connectivity. The fragmentation pattern will be characteristic of an ethyl-iodocyclopentane structure.
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 224 | [M]⁺ (Molecular ion) |
| 195 | [M - C₂H₅]⁺ |
| 97 | [M - I]⁺ |
| 69 | [C₅H₉]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
A plausible synthetic route to obtain the different stereoisomers of 1-ethyl-3-iodocyclopentane starts from a common precursor, which can be synthesized and then resolved or stereoselectively converted to the desired products. A proposed pathway involves the synthesis of 1-ethyl-cyclopent-2-en-1-ol, followed by stereoselective hydroboration-oxidation and subsequent conversion of the resulting alcohol to the iodide.
Protocol for the Synthesis of (1S,3R)-1-ethyl-3-hydroxycyclopentane:
-
Synthesis of 1-ethyl-cyclopent-2-en-1-ol: React cyclopentenone with ethylmagnesium bromide in anhydrous THF at 0 °C to yield the racemic tertiary alcohol.
-
Enzymatic Resolution: Perform a kinetic resolution of the racemic 1-ethyl-cyclopent-2-en-1-ol using a suitable lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer, allowing for their separation.
-
Hydroboration-Oxidation: To the desired enantiomer of 1-ethyl-cyclopent-2-en-1-ol, add a solution of borane-tetrahydrofuran complex (BH₃·THF) at 0 °C under a nitrogen atmosphere. After stirring, the reaction is quenched by the dropwise addition of aqueous sodium hydroxide, followed by hydrogen peroxide. This will yield the corresponding diol with a defined stereochemistry.
-
Selective Protection and Deprotection: The secondary alcohol can be selectively protected, for example, as a silyl ether, followed by removal of the tertiary hydroxyl group through a dehydration-hydrogenation sequence if necessary to obtain the desired 1-ethyl-3-hydroxycyclopentane stereoisomer.
Protocol for the Conversion of Alcohol to Iodide:
-
To a solution of the desired 1-ethyl-3-hydroxycyclopentane stereoisomer in dichloromethane, add triphenylphosphine and imidazole.
-
Cool the mixture to 0 °C and add iodine portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is then quenched with aqueous sodium thiosulfate and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding 1-ethyl-3-iodocyclopentane isomer. This reaction typically proceeds with inversion of stereochemistry.
The separation and characterization of the synthesized stereoisomers are crucial to confirm their identity and purity.
Figure 1. A logical workflow for the synthesis, separation, and characterization of 1-ethyl-3-iodocyclopentane stereoisomers.
Comparative Analysis and Conclusion
The characterization of (1S,3R)-1-ethyl-3-iodocyclopentane and its isomers relies on a combination of stereoselective synthesis and detailed spectroscopic analysis. While mass spectrometry provides crucial information about the molecular weight and fragmentation, NMR spectroscopy, particularly 2D techniques like NOESY, is indispensable for elucidating the relative stereochemistry (cis vs. trans). Chiral chromatography is the method of choice for separating the enantiomeric pairs. The predicted data and protocols in this guide serve as a valuable resource for researchers working on the synthesis and characterization of these and other substituted cyclopentane derivatives, which are important scaffolds in medicinal chemistry and materials science. Further experimental work is necessary to validate these predicted properties and to fully explore the potential applications of these chiral molecules.
References
- 1. Cyclopentane, 1-ethyl-3-methyl-, cis- [webbook.nist.gov]
- 2. Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction Enabling Concise Chirality Construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal of Iodocyclopentane: A Guide for Laboratory Professionals
The safe and compliant disposal of iodocyclopentane is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous chemical, it requires specific handling procedures. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Logistical Information
This compound (CAS No. 1556-18-9) is classified as a flammable liquid and vapor that can cause skin and eye irritation.[1][2] Due to the presence of iodine, it must be treated as a halogenated organic waste .[3][4] This classification is the cornerstone of its disposal plan, mandating segregation from other waste streams to prevent dangerous reactions and to facilitate proper treatment, which typically involves incineration at a regulated hazardous waste facility.[3] Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[5]
| Property | Value |
| UN Number | 1993 (Flammable liquids, n.o.s.) |
| Hazard Class | 3 (Flammable Liquid) |
| Flash Point | 52 °C (125.6 °F) - closed cup |
| Density | 1.695 g/mL at 25 °C |
| Water Hazard Class | WGK 3 (severely hazardous to water) |
Step-by-Step Disposal Protocol
Following a standardized procedure is essential for the safe handling and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE. This includes:
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A fully-buttoned laboratory coat.[5]
-
Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Step 2: Segregate the Waste
Proper segregation is the most critical step. This compound is a halogenated organic compound and must be collected separately.
-
DO collect in a designated container for halogenated organic waste.[3]
-
DO NOT mix with non-halogenated organic wastes (like acetone, ethanol, hexane).[6] Keeping these waste streams separate can significantly reduce disposal costs.[6][7]
-
DO NOT mix with acids, bases, oxidizing agents, or heavy metals.[5][6]
Step 3: Use a Designated Waste Container
Collect this compound waste in a suitable and clearly marked container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][7]
-
Polyethylene containers are recommended.[5] Avoid metal safety cans, as halogenated solvents can degrade to form acids that corrode metal.[5]
-
Keep the container closed at all times, except when adding waste.[6][7]
Step 4: Label the Container Correctly
As soon as the first drop of waste is added, the container must be properly labeled.
-
Affix your institution's "Hazardous Waste" tag to the container.[6][7]
-
Clearly write "this compound" and list any other chemical constituents and their approximate percentages.
-
Ensure the generator's name and contact information are legible.
Step 5: Store the Waste Container Safely
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area must be cool, dry, and well-ventilated.[5]
-
Store away from direct sunlight, heat, sparks, or any source of ignition.[5]
-
Ensure the container is stored in secondary containment to prevent spills.[7]
Step 6: Arrange for Final Disposal
Once the waste container is nearly full (about 75%), or if you are generating more than 5 gallons per month, arrange for its collection.[6][7]
-
Contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[7]
-
Follow their specific procedures for collection requests. Waste must be disposed of through an approved waste disposal plant.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures for Spills
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[5]
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or chemical absorbent pads).[1][5]
-
Use spark-proof tools to collect the absorbed material.[1]
-
Place the contaminated material into a sealable, compatible container.[5]
-
Label the container as "Hazardous Waste" detailing the contents.
-
Arrange for disposal through your EHS department.
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.[7]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C5H9I | CID 73784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. uakron.edu [uakron.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling Iodocyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Iodocyclopentane, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid that can cause skin and serious eye irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Standards/Certifications |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash hazards.[1][2] | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Chemical-resistant aprons are recommended when mixing or loading. | Nitrile, neoprene, or other chemically resistant gloves.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask (type N95) may be suitable in some situations. | NIOSH/MSHA or EN 149[1] |
| Footwear | Chemical-resistant boots with steel toes and shanks are recommended.[3] | General laboratory safety standards. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's integrity.
Operational Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a fume hood.[1] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][4] Use only non-sparking tools and take precautionary measures against static discharge.[1][4]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage Requirements:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]
-
Temperature: Keep refrigerated and cool.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Seek medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1][4] If skin irritation persists, call a physician.[1][4] |
| Inhalation | Move the person to fresh air.[1][4] If not breathing, give artificial respiration.[1][4] Get medical attention if symptoms occur.[1][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward.[1][4] Call a physician or poison control center immediately. |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Accidental Release Measures:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[1][4]
-
Collection: Collect the absorbed material into a suitable, closed container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Classification: Waste is classified as hazardous.[4]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
